molecular formula C7H10N2O B072813 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 1123-48-4

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B072813
CAS No.: 1123-48-4
M. Wt: 138.17 g/mol
InChI Key: XVFAWYIDDRHPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a versatile and valuable heterocyclic building block in organic synthesis and medicinal chemistry research. This compound features a pyrazole core, a privileged scaffold in drug discovery, which is substituted with methyl groups at the 3 and 5 positions and an acetyl group at the 4 position. The presence of these functional groups makes it a key intermediate for the synthesis of more complex nitrogen-containing heterocycles, such as fused pyrazolopyrimidines and pyrazolopyridines, which are structures of significant pharmacological interest.

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-7(6(3)10)5(2)9-8-4/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFAWYIDDRHPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286352
Record name 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-48-4
Record name 1123-48-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS No. 1123-48-4)

Author: BenchChem Technical Support Team. Date: February 2026

A Core Building Block for Advanced Scientific Research and Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a key heterocyclic ketone. With the CAS Number 1123-48-4 , this compound, also known as 4-acetyl-3,5-dimethylpyrazole, serves as a versatile synthon in the development of a wide array of functional molecules, particularly in the realm of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications, grounded in established scientific principles and methodologies.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with pyrazole-containing compounds exhibiting a broad spectrum of biological activities. These include anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1] The incorporation of the pyrazole nucleus into a molecule can significantly influence its pharmacokinetic and pharmacodynamic profile, often enhancing its binding affinity to biological targets.

This compound is a valuable derivative, featuring a reactive acetyl group at the 4-position of the 3,5-dimethylpyrazole core. This acetyl group provides a synthetic handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Its strategic importance lies in its utility as a starting material for the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key identifiers for this compound.

PropertyValue
CAS Number 1123-48-4
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
IUPAC Name This compound
Synonyms 4-Acetyl-3,5-dimethylpyrazole

Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available databases and should be determined empirically for specific applications.

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through a logical two-step process, beginning with the formation of the core pyrazole ring followed by its acylation.

Synthesis of the 3,5-Dimethylpyrazole Precursor

The foundational step is the synthesis of 3,5-dimethylpyrazole. A well-established and reliable method for this is the condensation reaction between acetylacetone (2,4-pentanedione) and a hydrazine source. The procedure detailed in Organic Syntheses is a trusted protocol that provides a high yield of the desired product.[2]

Reaction Scheme:

synthesis acetylacetone Acetylacetone pyrazole 3,5-Dimethylpyrazole acetylacetone->pyrazole + H₂N-NH₂·H₂SO₄ (NaOH, H₂O) hydrazine Hydrazine Sulfate

Caption: Synthesis of 3,5-dimethylpyrazole.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [2]

  • Reaction Setup: In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

  • Cooling: Cool the reaction mixture to 15°C in an ice bath.

  • Addition of Acetylacetone: While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with vigorous stirring over a period of 30 minutes.

  • Reaction: Continue stirring the mixture at 15°C for an additional hour.

  • Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with 125 mL of diethyl ether.

  • Extraction: Separate the layers and extract the aqueous layer with four additional 40 mL portions of diethyl ether.

  • Drying and Evaporation: Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by distillation.

  • Isolation: The resulting crystalline residue is 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.

Causality of Experimental Choices:

  • Hydrazine Sulfate in NaOH: Using hydrazine sulfate in a basic solution generates free hydrazine in situ. This is often preferred over using hydrazine hydrate directly, as the reaction with hydrazine hydrate can sometimes be violently exothermic.[2]

  • Temperature Control: Maintaining the reaction at a low temperature (15°C) is crucial for controlling the reaction rate and minimizing the formation of side products.

  • Extraction with Diethyl Ether: Diethyl ether is an effective solvent for extracting the organic pyrazole product from the aqueous reaction mixture. Multiple extractions ensure a high recovery of the product.

Proposed Synthesis of this compound

While a specific, detailed protocol for the direct acylation of the parent 3,5-dimethylpyrazole at the C4 position is not extensively documented in readily available literature, a logical and effective approach can be derived from established acylation methodologies for similar heterocyclic systems. One such method involves the acylation of a pyrazole derivative with acetyl chloride in the presence of a base like pyridine.[3]

Proposed Reaction Scheme:

acylation pyrazole 3,5-Dimethylpyrazole product This compound pyrazole->product + CH₃COCl (Pyridine) acetyl_chloride Acetyl Chloride

Caption: Proposed acylation of 3,5-dimethylpyrazole.

Proposed Experimental Protocol:

  • Dissolution: Dissolve 3,5-dimethylpyrazole (1 equivalent) in pyridine.

  • Cooling: Cool the reaction mixture to 0-5°C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1 equivalent) dropwise to the cooled solution while stirring, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching and Precipitation: Pour the reaction mixture into crushed ice and acidify with a dilute solution of hydrochloric acid.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Self-Validating System and Mechanistic Insights:

  • Role of Pyridine: Pyridine serves a dual purpose in this reaction. It acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It also functions as a nucleophilic catalyst, activating the acetyl chloride.

  • Electrophilic Aromatic Substitution: The acylation of the pyrazole ring is an example of an electrophilic aromatic substitution reaction. The electron-rich pyrazole ring attacks the electrophilic acetylium ion (or its activated equivalent), leading to the substitution of a hydrogen atom with the acetyl group. The 4-position is generally susceptible to electrophilic attack in pyrazoles.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate. The acetyl group provides a reactive site for a multitude of chemical transformations, including:

  • Condensation Reactions: The ketone can undergo condensation with hydrazines, hydroxylamines, and other nucleophiles to form a variety of heterocyclic systems.[4]

  • Functional Group Interconversion: The acetyl group can be reduced to an alcohol, oxidized to a carboxylic acid, or converted to other functional groups, further expanding its synthetic utility.

  • Building Block for Bioactive Molecules: As a derivative of the biologically significant pyrazole core, this compound is an attractive starting material for the synthesis of novel drug candidates. The pyrazole scaffold is a common feature in many approved drugs and clinical candidates.[5]

Derivatives of 1-(aryl)-2-(3,5-dimethylpyrazol-1-yl)ethanone have shown promise as cytotoxic agents against various cancer cell lines.[5] This highlights the potential of the 4-acetyl-3,5-dimethylpyrazole core as a scaffold for the development of new anticancer therapies.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its straightforward synthesis from readily available starting materials, combined with the versatility of its acetyl functional group, makes it an invaluable building block for the creation of complex and biologically active molecules. This guide has provided a detailed overview of its synthesis and potential applications, offering a solid foundation for researchers to explore the full potential of this important heterocyclic compound.

References

  • Alagöz, M. A., Karakurt, A., Özkul, T., Mercan, B., Şahin, E., Hökelek, T., ... & Dalkara, S. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6889. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & de Souza, M. C. B. V. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & medicinal chemistry, 25(22), 5891-5903. [Link]

  • Nagashyam, V., & Madhukar, J. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc, 12(1), 217-223. [Link]

  • Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 61734, this compound. Retrieved from [Link].

  • Wiley, R. H., & Hexner, P. E. (1963). 3,5-Dimethylpyrazole. Organic Syntheses, Coll. Vol. 4, p.351; Vol. 31, p.43. [Link]

Sources

An In-Depth Technical Guide to 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a key heterocyclic ketone with significant potential in medicinal chemistry and drug development. The document delves into the compound's nomenclature, physicochemical properties, and detailed synthetic methodologies. Furthermore, it explores the landscape of its current and potential applications, particularly focusing on its role as a scaffold in the design of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and scientists engaged in the exploration of pyrazole-based compounds for therapeutic innovation.

Introduction and Nomenclature

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the structural core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Within this versatile class of compounds, this compound, also commonly known as 4-acetyl-3,5-dimethylpyrazole, serves as a crucial building block for the synthesis of more complex pharmaceutical agents.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] This nomenclature clearly defines the structural components: an ethanone (acetyl) group substituted at the 4-position of a 3,5-dimethylated 1H-pyrazole ring.

Chemical Structure and Properties

The structural representation and key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol [3]
CAS Number 1123-48-4[2]
Appearance Solid (form)[4]
SMILES CC1=C(C(=O)C)C(C)=NN1[2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the formation of the core pyrazole ring, followed by the introduction of the acetyl group.

Synthesis of the 3,5-Dimethylpyrazole Precursor

The foundational step in synthesizing the target molecule is the creation of 3,5-dimethylpyrazole. This is classically achieved through the condensation reaction of acetylacetone with hydrazine hydrate.[5][6] This reaction is robust and proceeds with high yields.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [5]

  • To a round-bottom flask, add acetylacetone and hydrazine hydrate in a 1:1 molar ratio.

  • Ethanol is typically used as the solvent.[5]

  • The mixture is refluxed for approximately 3 hours.[5]

  • After cooling, the solvent is removed under reduced pressure to yield 3,5-dimethylpyrazole.[5]

The causality behind this experimental choice lies in the electrophilic nature of the diketone (acetylacetone) and the nucleophilic character of the hydrazine, leading to a cyclization reaction that readily forms the stable aromatic pyrazole ring.

G acetylacetone Acetylacetone conditions Ethanol, Reflux acetylacetone->conditions hydrazine Hydrazine Hydrate hydrazine->conditions product 3,5-Dimethylpyrazole conditions->product G pyrazole 3,5-Dimethylpyrazole lewis_acid Lewis Acid (e.g., AlCl₃) pyrazole->lewis_acid acetyl_chloride Acetyl Chloride acetyl_chloride->lewis_acid product This compound lewis_acid->product

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic ketone, 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions, data from analogous structures, and established spectroscopic principles to offer a robust understanding of the molecule's spectral characteristics. While direct experimental data for this specific compound is not prevalent in publicly accessible literature, this guide establishes a reliable predictive framework grounded in extensive field data.

Introduction: The Significance of this compound and NMR Spectroscopy

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The title compound, this compound, is a functionalized pyrazole with potential as a synthetic intermediate for more complex molecular architectures.

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[3] It provides direct insight into the carbon skeleton, offering information on the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment.[4] For a molecule like this compound, ¹³C NMR is critical for confirming its synthesis and purity, and for studying its electronic structure.

This guide will provide a detailed prediction and analysis of the ¹³C NMR spectrum of this compound, discuss the factors influencing its chemical shifts, outline a comprehensive experimental protocol for its spectral acquisition, and explore the role of computational chemistry in modern spectral analysis.

Predicted ¹³C NMR Chemical Shifts and Structural Assignment

The structure of this compound, with the IUPAC name 4-acetyl-3,5-dimethyl-1H-pyrazole, contains six unique carbon environments. The predicted chemical shifts are based on the analysis of substituent effects and comparison with structurally related pyrazole derivatives.[5][6]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale and Comparative Analysis
C=O 195 - 205The carbonyl carbon of a ketone typically resonates in the downfield region of the spectrum.[4] The electron-donating character of the pyrazole ring is expected to shield this carbon slightly compared to a simple alkyl ketone.
C3 and C5 145 - 150These are the two equivalent methyl-substituted carbons of the pyrazole ring. In 3,5-dimethyl-1-phenyl-1H-pyrazole, these carbons appear around 148 ppm.[5] The acetyl group at the 4-position will have a minor influence on their chemical shift.
C4 115 - 120This is the carbon atom of the pyrazole ring to which the acetyl group is attached. The acetyl group is an electron-withdrawing group, which will deshield this carbon. However, its position between two electron-donating methyl groups will provide some shielding.
CH₃ (acetyl) 28 - 33The methyl group of the acetyl moiety is expected to have a chemical shift in the typical range for a methyl ketone.
CH₃ (C3 and C5) 10 - 15The methyl groups attached to the pyrazole ring are expected to be in the typical upfield region for alkyl substituents on an aromatic ring. In 3,5-dimethyl-1-phenyl-1H-pyrazole, these methyl carbons are observed at approximately 11-13 ppm.[5]

Factors Influencing Chemical Shifts

Several factors can influence the precise chemical shifts of this compound:

  • Solvent Effects: The choice of deuterated solvent can cause small variations in chemical shifts due to differing solute-solvent interactions. Polar solvents may interact with the carbonyl group and the N-H of the pyrazole ring, leading to changes in the electronic environment.[7]

  • Tautomerism: The N-H proton of the pyrazole ring can exist on either of the two nitrogen atoms. In a symmetric environment like 3,5-dimethylpyrazole, this exchange is rapid, leading to an averaged spectrum. The presence of the acetyl group at C4 does not break this symmetry with respect to the N-H position, so a single set of signals is expected.

  • Concentration and Temperature: These parameters can also cause minor shifts in the observed resonances, particularly for carbons involved in intermolecular interactions like hydrogen bonding.

Experimental Protocol for Synthesis and ¹³C NMR Acquisition

This section provides a robust, self-validating protocol for the synthesis and subsequent ¹³C NMR analysis of this compound.

Synthesis of this compound

The synthesis of 4-acylpyrazoles can be achieved through various methods. A common approach involves the acylation of a pre-formed pyrazole ring.

Workflow for Synthesis

reagents Acetylacetone + Hydrazine Hydrate pyrazole 3,5-dimethyl-1H-pyrazole reagents->pyrazole Cyclocondensation acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) pyrazole->acylation product This compound acylation->product purification Column Chromatography product->purification

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

  • Synthesis of 3,5-dimethyl-1H-pyrazole:

    • In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1 equivalent) and hydrazine hydrate (1 equivalent) in ethanol.

    • Reflux the mixture for 2-3 hours.[1]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield crude 3,5-dimethyl-1H-pyrazole.

  • Acylation of 3,5-dimethyl-1H-pyrazole:

    • Suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a suitable solvent such as dichloromethane or nitrobenzene in a flask under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add acetyl chloride (1 equivalent) to the suspension.

    • Add the synthesized 3,5-dimethyl-1H-pyrazole (1 equivalent) portion-wise to the reaction mixture.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice and extracting with an organic solvent.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

¹³C NMR Data Acquisition

Workflow for ¹³C NMR Analysis

sample_prep Sample Preparation (15-20 mg in 0.6 mL CDCl₃) nmr_acq ¹³C NMR Acquisition (Proton Decoupled) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc spectral_analysis Spectral Analysis (Peak Picking, Chemical Shift Assignment) data_proc->spectral_analysis mol_model Build 3D Molecular Model geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_model->geom_opt nmr_calc NMR Shielding Calculation (GIAO method) geom_opt->nmr_calc shift_pred Chemical Shift Prediction (Referenced to TMS) nmr_calc->shift_pred

Caption: A typical workflow for DFT-based ¹³C NMR chemical shift prediction.

A typical computational protocol involves:

  • Structure Optimization: The 3D structure of the molecule is optimized using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).

  • Shielding Tensor Calculation: The magnetic shielding tensors for each carbon atom are calculated using a method like Gauge-Including Atomic Orbitals (GIAO).

  • Chemical Shift Calculation: The calculated shielding tensors are converted to chemical shifts by referencing them to the calculated shielding tensor of TMS at the same level of theory.

These predicted shifts can then be compared with experimental data for validation or, in cases like this, provide a highly reliable prediction to guide experimental analysis.

Conclusion

This technical guide provides a comprehensive framework for understanding the ¹³C NMR chemical shifts of this compound. By integrating data from analogous compounds, fundamental NMR principles, detailed experimental protocols, and the power of computational chemistry, this document serves as an authoritative resource for researchers in the field. The provided predictive analysis and methodologies are designed to empower scientists in the synthesis, characterization, and further development of novel pyrazole-based compounds.

References

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved January 26, 2026, from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (n.d.). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved January 26, 2026, from [Link]

  • SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. Retrieved January 26, 2026, from [Link]

  • University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 26, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved January 26, 2026, from [Link]

  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved January 26, 2026, from [Link]

  • Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 26, 2026, from [Link]

  • ChemSynthesis. (n.d.). 1-(5,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic characteristics of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. The guide is structured to serve researchers, scientists, and drug development professionals by detailing the theoretical underpinnings of the molecule's vibrational modes, presenting a robust experimental protocol for sample analysis, and offering an in-depth interpretation of its spectral features. By correlating specific absorption bands to the molecular structure's functional groups—namely the acetyl carbonyl (C=O), pyrazole N-H, methyl C-H, and the pyrazole ring's C=N and C=C bonds—this document serves as a foundational reference for the characterization and quality control of this compound and its derivatives. The narrative emphasizes the causality behind experimental choices and integrates theoretical insights, such as the use of Density Functional Theory (DFT) for spectral prediction, to ensure a holistic and authoritative analysis.

Introduction

This compound is a bifunctional molecule featuring a 3,5-dimethylpyrazole heterocyclic core substituted at the 4-position with an acetyl group. The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents due to its diverse biological activities. The presence of the acetyl group provides a key synthetic handle and a point for electronic interaction, making the molecule a valuable building block for more complex pharmaceutical intermediates.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of such molecules. It provides a unique "molecular fingerprint" by probing the vibrational transitions of specific functional groups. The objective of this guide is to present a detailed protocol for acquiring the Fourier-Transform Infrared (FT-IR) spectrum of solid-state this compound and to provide a rigorous interpretation of the resulting spectrum, grounded in established spectroscopic principles and supported by computational analysis.

Caption: Molecular structure and key functional groups.

Theoretical Background: Predicting the Spectrum

The infrared spectrum of this compound is governed by the vibrational modes of its constituent functional groups. The energy of these vibrations, and thus their corresponding absorption frequencies, are determined by bond strength, the mass of the bonded atoms, and the overall electronic and steric environment.

  • N-H Stretching: The pyrazole ring contains a secondary amine (N-H) group. In the solid state, this group is expected to participate in intermolecular hydrogen bonding, which typically results in a broad absorption band in the 3300-3100 cm⁻¹ region. The broadening is a direct consequence of the varied hydrogen bond strengths within the crystal lattice.[1]

  • C-H Stretching: The molecule possesses two types of C-H bonds: those of the two methyl groups on the pyrazole ring and those of the acetyl methyl group. These aliphatic sp³ C-H stretching vibrations are reliably found in the 3000-2850 cm⁻¹ range.[2][3]

  • Carbonyl (C=O) Stretching: The acetyl group's C=O bond gives rise to one of the most intense and characteristic bands in the spectrum. For a simple aliphatic ketone, this band appears around 1715 cm⁻¹.[3] However, conjugation with the π-system of the pyrazole ring is expected to lower the bond order of the carbonyl group through resonance. This delocalization of electron density weakens the C=O bond, resulting in a shift of the absorption frequency to a lower wavenumber (a bathochromic shift). Based on related heterocyclic ketones, this band is anticipated in the 1690-1660 cm⁻¹ region.[4]

  • Pyrazole Ring Vibrations (C=C and C=N Stretching): The aromatic pyrazole ring has several characteristic stretching vibrations. The C=C and C=N double bond stretches typically appear as a series of bands in the 1620-1400 cm⁻¹ region.[5] These absorptions can be complex but are highly characteristic of the heterocyclic core.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a high density of complex vibrational modes, including C-H bending, C-C and C-N single bond stretching, and ring deformation modes.[3][6] While individual assignments can be challenging, the overall pattern is unique to the molecule's structure.

Experimental Protocol: A Self-Validating Workflow

The following protocol details the analysis of a solid sample using the KBr pellet transmission method, a fundamental and widely used technique in FT-IR spectroscopy.[7] An alternative, the Attenuated Total Reflectance (ATR) method, requires less sample preparation and can also be used.[8][9][10]

Materials and Instrumentation
  • Analyte: this compound, crystalline solid.

  • Matrix: FT-IR grade Potassium Bromide (KBr), spectroscopic grade, desiccated.

  • Equipment: Agate mortar and pestle, pellet press with die set (e.g., 13 mm), hydraulic press, FT-IR spectrometer.

Sample Preparation: The KBr Pellet Method

The integrity of the final spectrum is critically dependent on the quality of the KBr pellet. The primary objective is to create a transparent disc where the analyte is homogeneously dispersed at a low concentration.

  • Step 1: Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. Causality: KBr is hygroscopic; this step removes adsorbed water, whose broad O-H stretching band (~3400 cm⁻¹) can obscure the N-H region of the analyte spectrum.[7]

  • Step 2: Grinding & Mixing: Place ~1-2 mg of the analyte and ~200 mg of the dried KBr into a clean agate mortar. Grind the mixture thoroughly for 2-3 minutes. Causality: Vigorous grinding reduces the particle size of the analyte to below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and prevents distorted band shapes. It also ensures a uniform distribution within the KBr matrix.[11][12]

  • Step 3: Pellet Formation: Transfer the powder mixture to a pellet die. Apply pressure using a hydraulic press (typically 8-10 tons) for approximately 2 minutes.[11] Causality: The pressure causes the KBr to plastically deform and fuse into a transparent, glass-like disc that is suitable for transmission analysis.

  • Step 4: Inspection: Carefully remove the pellet from the die. A high-quality pellet should be transparent or translucent, not opaque or cloudy.

Data Acquisition

A Place KBr Pellet in Spectrometer B Acquire Background Spectrum (Empty Sample Compartment) A->B Step 1 C Insert Sample Pellet B->C Step 2 D Acquire Sample Spectrum C->D Step 3 E Ratio Sample/Background (Generate Final Absorbance Spectrum) D->E Step 4 (Automated)

Sources

Mass spectrometry fragmentation pattern of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(3,5-Dimethyl-1H-Pyrazol-4-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, making their unambiguous identification crucial.[1] Mass spectrometry serves as a primary analytical tool for this purpose, with fragmentation patterns providing a structural fingerprint. This document, intended for researchers and drug development professionals, elucidates the primary and secondary fragmentation pathways of the title compound. By grounding the predicted fragmentation in the fundamental principles of physical organic chemistry, this guide explains the causality behind the formation of key fragment ions, offering a robust framework for spectral interpretation and structural verification of related pyrazole-based compounds.

Introduction

The Significance of Pyrazole Derivatives in Research and Development

The pyrazole nucleus is a privileged scaffold in modern pharmacology, present in a wide array of therapeutic agents. These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The functionalization of the pyrazole ring, as seen in this compound, allows for fine-tuning of its physicochemical and pharmacological properties, making it a valuable synthon in the discovery of novel therapeutics.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of organic chemistry, it provides exact molecular weight information and, through the analysis of fragmentation patterns, invaluable structural details.[2] Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, inducing reproducible fragmentation that is characteristic of the molecule's structure.[3] Understanding these fragmentation pathways is essential for confirming molecular identity and distinguishing between isomers.

Profile of this compound

This compound is a ketone derivative of the dimethylpyrazole core. Its structure combines a stable aromatic heterocycle with a reactive carbonyl group, presenting several potential sites for fragmentation under EI conditions. A thorough characterization of its mass spectral behavior is foundational for its use in further chemical synthesis and biological screening.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₀N₂O
Molecular Weight138.17 g/mol
Structure

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Ionization Process: Formation of the Molecular Ion (M⁺•)

In the EI source, the vaporized analyte is bombarded by a high-energy electron beam (typically 70 eV). This interaction ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M⁺•).[4] The m/z value of this ion corresponds to the molecular weight of the analyte.

Molecule + e⁻ → [Molecule]⁺• + 2e⁻

The molecular ion is often energetically unstable and rapidly undergoes fragmentation to produce a series of smaller, more stable ions.[3]

Fundamental Fragmentation Pathways

The fragmentation of the molecular ion is not random; it follows predictable chemical pathways that preferentially form stable cationic and neutral radical species.[5] For a molecule like this compound, the most relevant pathways include:

  • Alpha (α)-Cleavage: This is the cleavage of a bond adjacent to a functional group or heteroatom. For ketones, the bonds to the carbonyl carbon are particularly susceptible to cleavage. This process is a dominant fragmentation mechanism because it leads to the formation of resonance-stabilized acylium ions.[6]

  • Heterocyclic Ring Fission: Aromatic heterocyclic rings like pyrazole can undergo complex fragmentation cascades, often involving the cleavage of the N-N bond and the expulsion of small, stable neutral molecules such as hydrogen cyanide (HCN) or dinitrogen (N₂).[7] The stability of the aromatic ring means that ring fragmentation often occurs after initial cleavage of the side chains.

Predicted Fragmentation Pattern of this compound

The EI mass spectrum of this compound is predicted to be dominated by fragmentation events centered around the acetyl substituent, a consequence of the stability of the resulting ions.

The Molecular Ion Peak (m/z 138)

The molecular ion (M⁺•) should be observable at an m/z of 138. The intensity of this peak will depend on its stability under EI conditions. The presence of the stable pyrazole ring suggests the molecular ion peak will be reasonably prominent.

Primary Fragmentation: Alpha-Cleavage Reactions

Two primary α-cleavage events are anticipated, originating from the scission of the two bonds connected to the carbonyl carbon.

  • Pathway A: Formation of the Acetyl Cation (m/z 43) This pathway involves the cleavage of the bond between the carbonyl carbon and the C4 position of the pyrazole ring. This is a highly favorable process as it generates the resonance-stabilized acetyl cation ([CH₃CO]⁺) and a neutral 3,5-dimethyl-1H-pyrazol-4-yl radical. The high stability of the acetyl cation suggests that the peak at m/z 43 will be the base peak (the most intense peak) in the spectrum.

  • Pathway B: Loss of a Methyl Radical (m/z 123) The alternative α-cleavage involves the scission of the bond between the carbonyl carbon and the methyl group. This results in the loss of a neutral methyl radical (•CH₃, 15 Da) and the formation of a cation at m/z 123 . This fragment ion, the 3,5-dimethyl-1H-pyrazol-4-ylcarbonyl cation, is also stabilized by resonance and is expected to be a significant peak in the spectrum.

Secondary Fragmentation and Pyrazole Ring Fission

The fragment ion at m/z 123 is itself susceptible to further fragmentation. A common subsequent loss from acylium ions is the elimination of a neutral carbon monoxide (CO, 28 Da) molecule.

  • Loss of Carbon Monoxide (m/z 95) The ion at m/z 123 may lose CO to form a 3,5-dimethyl-1H-pyrazol-4-yl cation at m/z 95 . This secondary fragmentation is a well-established pathway for aryl and heteroaryl ketones.

Further fragmentation of the pyrazole ring itself from the m/z 95 ion could lead to the loss of species like HCN (27 Da), resulting in lower mass fragments, though their pathways are often complex and less diagnostic.

Table 2: Predicted Key Ions in the EI Mass Spectrum of this compound

m/zProposed Structure/IdentityFragmentation OriginPredicted Intensity
138[C₇H₁₀N₂O]⁺•Molecular Ion (M⁺•)Moderate
123[M - CH₃]⁺α-Cleavage: Loss of a methyl radicalHigh
95[M - CH₃ - CO]⁺Secondary fragmentation: Loss of CO from m/z 123Moderate
43[CH₃CO]⁺α-Cleavage: Formation of the acetyl cationVery High (Base Peak)

Visualizing the Fragmentation Pathways

A clear visualization of the fragmentation cascade provides an intuitive understanding of the underlying chemical processes. The following diagram illustrates the primary fragmentation pathways predicted for this compound.

G cluster_alpha Primary Fragmentation (α-Cleavage) cluster_secondary Secondary Fragmentation M Molecular Ion (M+•) This compound m/z = 138 F123 [M-15]+ (C₆H₇N₂O)⁺ m/z = 123 M->F123 - •CH₃ F43 Acetyl Cation [CH₃CO]⁺ m/z = 43 (Base Peak) M->F43 - C₅H₇N₂• F95 [M-15-28]+ (C₅H₇N₂)⁺ m/z = 95 F123->F95 - CO

Caption: Predicted EI-MS fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a generalized, self-validating protocol for acquiring the EI mass spectrum of a solid, thermally stable organic compound like this compound.

Sample Preparation
  • Purity Confirmation: Ensure the sample is of high purity (>95%) as determined by a preliminary technique like NMR or LC-MS to avoid misinterpretation of spectral data from impurities.

  • Sample Introduction: Accurately weigh approximately 0.1-1.0 mg of the crystalline solid.

  • Method of Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (DIP) or by dissolving it in a volatile solvent (e.g., methanol, dichloromethane) for GC-MS analysis if the compound is sufficiently volatile and thermally stable. For a DIP, place the sample in a glass capillary tube.

Instrumentation and Parameters
  • Mass Spectrometer: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) or a standard quadrupole instrument equipped with an Electron Ionization (EI) source.

  • Ionization Energy: Set the electron energy to 70 eV. This is the standard energy used to generate reproducible fragmentation patterns that are comparable to library spectra.

  • Source Temperature: Set the ion source temperature to a range of 200-250 °C to ensure complete vaporization of the sample without thermal degradation.

  • Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

  • Calibration: Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA) immediately prior to analysis to ensure high mass accuracy.

Data Acquisition and Interpretation
  • Background Subtraction: Acquire a background spectrum before introducing the sample and subtract it from the sample spectrum to eliminate peaks from column bleed (in GC-MS) or atmospheric contaminants.

  • Peak Identification: Identify the molecular ion peak (m/z 138). Its presence confirms the correct molecular weight.

  • Fragment Analysis: Identify the base peak (predicted at m/z 43) and other major fragment ions (predicted at m/z 123, 95).

  • Verification: Compare the observed m/z values of the fragments to the predicted values. High-resolution MS can provide exact mass measurements, allowing for the confirmation of elemental compositions for each fragment, which serves as a powerful validation of the proposed fragmentation pathways.

Conclusion

The mass spectrometry fragmentation pattern of this compound under electron ionization is dictated by the fundamental principles of ion stability. The analysis predicts a spectrum characterized by a clear molecular ion peak at m/z 138 and two primary fragment ions resulting from α-cleavage at the carbonyl group. The formation of the highly stable acetyl cation at m/z 43 is expected to be the most favorable pathway, yielding the base peak. A significant peak at m/z 123, corresponding to the loss of a methyl radical, and its subsequent fragmentation product at m/z 95 from the loss of carbon monoxide, provide further structural confirmation. This detailed guide provides researchers with a robust analytical framework for the identification and characterization of this compound and serves as a valuable reference for interpreting the mass spectra of other acetyl-substituted pyrazole derivatives.

References

  • Davis, R. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • Organic Chemistry (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • Sparkman, O. D. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

  • El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Li, J., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Kumar, D., et al. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 230-234. Available at: [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(1), 660-681. Available at: [Link]

  • van der Plas, H.C., et al. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 8, 843-847. Available at: [Link]

  • Gümüş, F., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. Available at: [Link]

  • Ahluwalia, V. K., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B, 970-972. Available at: [Link]

  • Dantus, M. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. Available at: [Link]

  • NIST (n.d.). 1H-Pyrazole. NIST WebBook. Available at: [Link]

  • El Kodadi, M., et al. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank. Available at: [Link]

  • Sravanthi, T., & Manju, S. L. (2016). Structure and spectral data of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Chad's Prep (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]

  • PubChem (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, A., et al. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Journal of Chemical Reviews, 2(3), 181-197. Available at: [Link]

  • Awida, M. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. King's College London. Available at: [Link]

Sources

An In-depth Technical Guide to the Solid-State Physical Characteristics of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Solid-State Characterization

In the realm of pharmaceutical development and materials science, a thorough understanding of the solid-state properties of a compound is not merely an academic exercise; it is a critical determinant of a substance's behavior, from its synthesis and formulation to its ultimate therapeutic efficacy and stability. For a molecule such as 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a versatile heterocyclic ketone with potential applications in medicinal chemistry, a detailed map of its solid-form characteristics is indispensable. This guide provides a comprehensive overview of the key physical characteristics of this compound in its solid state, the analytical techniques employed for their determination, and the underlying scientific principles that govern these properties. While specific experimental data for the parent compound is not extensively available in the public domain, this guide will draw upon data from closely related derivatives and established principles of solid-state chemistry to provide a robust framework for its characterization.

Molecular Structure and its Implications for the Solid State

The foundational step in understanding the solid-state behavior of this compound is an appreciation of its molecular structure. The molecule consists of a central 3,5-dimethyl-1H-pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted at the 4-position with an ethanone (acetyl) group.

The presence of both a hydrogen bond donor (the N-H group of the pyrazole ring) and a hydrogen bond acceptor (the carbonyl oxygen of the ethanone group) strongly suggests the potential for intermolecular hydrogen bonding in the solid state. These interactions are primary drivers in the formation of a stable crystal lattice and will significantly influence the compound's melting point, solubility, and mechanical properties. The aromatic nature of the pyrazole ring also introduces the possibility of π-π stacking interactions, further stabilizing the crystal packing.

Thermal Properties: Unveiling Phase Transitions

The melting point of a crystalline solid is a fundamental physical property, indicating the temperature at which the material transitions from a highly ordered crystalline state to a disordered liquid state. This transition is endothermic and can be precisely measured using techniques such as Differential Scanning Calorimetry (DSC).

While a definitive melting point for the parent this compound is not readily found in published literature, data from closely related derivatives provide a valuable reference range. For instance, the derivative 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone is reported to have a melting point of 142-144°C[1][2]. The melting points of various 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives fall within a range of approximately 70°C to 175°C, depending on the nature of the aryl substituent[3]. It is reasonable to hypothesize that the melting point of the unsubstituted title compound will also lie within this general range.

Table 1: Melting Points of Selected this compound Derivatives

DerivativeMelting Point (°C)
1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone142-144[1][2]
1-(Naphthalen-2-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime174-176[3]
1-Phenyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime132-135[3]
1-(4-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime140-142[3]
1-(4-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime138-140[3]
1-(4-Methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime150-152[3]
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

The causality behind choosing DSC lies in its ability to precisely measure the heat flow into or out of a sample as a function of temperature or time, providing quantitative information on thermal transitions.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the solid sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium). An empty sealed aluminum pan is used as a reference.

  • Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The heat flow to the sample is monitored. An endothermic peak is observed at the melting point. The onset temperature of this peak is typically reported as the melting point.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Accurately weigh 1-5 mg of sample seal Hermetically seal in -aluminum pan weigh->seal calibrate Calibrate DSC with -indium standard load Load sample and -reference pans seal->load calibrate->load heat Heat at a constant rate (e.g., 10°C/min) load->heat record Record heat flow vs. -temperature heat->record analyze Identify endothermic peak record->analyze determine Determine onset temperature (Melting Point) analyze->determine

Workflow for Melting Point Determination using DSC.

Crystallography: The Blueprint of the Solid State

The arrangement of molecules in a crystal lattice is defined by its crystal structure. This three-dimensional arrangement dictates many of the bulk properties of the solid. X-ray diffraction (XRD) is the definitive technique for determining the crystal structure of a compound.

A single-crystal X-ray diffraction experiment can provide precise information on bond lengths, bond angles, and intermolecular interactions, including the hydrogen bonding and π-π stacking discussed earlier. Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline form of a material and can be used to identify different polymorphic forms.

While a crystal structure for the parent this compound is not currently deposited in the Cambridge Structural Database (CSD), the synthesis of pyrazole derivatives often yields crystalline products suitable for such analysis. The expectation is that the planar pyrazole ring and the acetyl group would lead to a relatively ordered packing arrangement.

Experimental Protocol: Powder X-ray Diffraction (PXRD) for Polymorph Screening

The rationale for employing PXRD is its non-destructive nature and its ability to provide a unique "fingerprint" for a specific crystalline phase, making it ideal for identifying and distinguishing between polymorphs.

Methodology:

  • Sample Preparation: A small amount of the finely ground solid sample is packed into a sample holder.

  • Instrument Setup: The PXRD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).

  • Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice.

PXRD_Workflow cluster_prep Sample Preparation cluster_analysis PXRD Analysis cluster_data Data Interpretation grind Finely grind solid sample pack Pack into sample holder grind->pack irradiate Irradiate with X-rays (e.g., Cu Kα) pack->irradiate scan Scan over a range of 2θ angles irradiate->scan detect Detect diffracted X-ray intensity scan->detect plot Generate diffractogram (Intensity vs. 2θ) detect->plot analyze Analyze peak positions and intensities plot->analyze

Workflow for Polymorph Screening using PXRD.

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic techniques provide valuable information about the chemical structure and bonding within a molecule. For this compound, Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical tools.

Vibrational Spectroscopy: FTIR and Raman

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation (in FTIR) or the inelastic scattering of monochromatic light (in Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, characteristic vibrational bands would be expected for:

  • N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ in the FTIR spectrum.

  • C=O stretch: A strong, sharp band around 1670-1700 cm⁻¹ in both FTIR and Raman spectra.

  • C=C and C=N stretches: Bands in the aromatic region of 1400-1600 cm⁻¹.

  • C-H stretches: Bands from the methyl groups around 2900-3000 cm⁻¹.

The IR spectrum of the related compound 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone shows characteristic peaks at 3260 cm⁻¹ (N-H), 2900 cm⁻¹ (C-H), and 1670 cm⁻¹ (C=O)[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. For this compound, the expected NMR signals would include:

  • ¹H NMR:

    • A signal for the N-H proton of the pyrazole ring.

    • Singlets for the two methyl groups on the pyrazole ring.

    • A singlet for the methyl group of the ethanone moiety.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the ethanone group (typically downfield, >190 ppm).

    • Signals for the carbons of the pyrazole ring.

    • Signals for the methyl carbons.

The ¹H and ¹³C NMR data for 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone have been reported, providing a useful comparison for the spectral features of the pyrazole and ethanone moieties[1].

Polymorphism: The Challenge of Multiple Solid Forms

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. For pharmaceutical compounds, controlling polymorphism is of paramount importance as it can directly impact bioavailability and drug product performance.

Given the presence of functional groups capable of forming different hydrogen bonding networks, it is plausible that this compound could exhibit polymorphism. A comprehensive polymorph screen, involving crystallization from various solvents and at different temperatures, coupled with analysis by PXRD and DSC, would be necessary to identify and characterize potential polymorphic forms.

Conclusion and Future Outlook

This technical guide has outlined the key physical characteristics of this compound in its solid form and the experimental methodologies required for their determination. While specific experimental data for the parent compound remains to be fully elucidated in the public domain, the analysis of its molecular structure and comparison with closely related derivatives provide a strong predictive framework for its solid-state behavior.

For researchers and scientists working with this compound, the immediate priority should be the synthesis of a pure, crystalline sample and its comprehensive characterization using the techniques described herein. The determination of its melting point, the elucidation of its crystal structure, and a thorough spectroscopic analysis will provide the foundational data necessary for its effective utilization in drug development and materials science. Furthermore, a systematic investigation into its potential for polymorphism will be crucial for ensuring the development of a stable and efficacious final product. The versatile pyrazole scaffold continues to be a fertile ground for the discovery of new bioactive molecules, and a complete understanding of the solid-state properties of its fundamental building blocks is essential for unlocking their full therapeutic potential.

References

  • Alagöz, M. A., Karakurt, A., & Özkay, Y. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6863. [Link]

  • El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone. Molbank, 2004(1), M369. [Link]

  • El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. PubChem. Retrieved from [Link]

  • Reddy, P. V. G., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Novel Bioactive Compounds from 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for generating novel bioactive compounds from the versatile building block, 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs for a wide range of diseases.[1] This document details field-proven protocols for the synthesis of pyrazole-chalcone hybrids, pyrazole-Schiff base derivatives, and subsequent cyclization to form advanced heterocyclic systems. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles, expected outcomes, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this key starting material for the discovery of new therapeutic agents.

Introduction: The Pyrazole Core in Drug Discovery

The five-membered, nitrogen-containing pyrazole ring is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] The structural features of the pyrazole ring, such as its ability to act as a hydrogen bond donor and acceptor, and its rigid planar structure, allow for favorable interactions with a variety of biological targets. The starting material, this compound, is a particularly attractive scaffold due to the presence of a reactive acetyl group at the 4-position, which serves as a synthetic handle for a wide range of chemical transformations. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for biological screening.

Overall Synthetic Strategy

The primary synthetic pathways described herein leverage the reactivity of the acetyl group of this compound. The overall workflow involves the initial formation of key intermediates, such as chalcones and Schiff bases, which can then be further modified or cyclized to generate more complex heterocyclic systems with enhanced biological activity.

G start This compound chalcone Pyrazole-Chalcone Hybrids start->chalcone Claisen-Schmidt Condensation schiff_base Pyrazole-Schiff Base Derivatives start->schiff_base Condensation with Amines fused_heterocycle Fused Heterocyclic Systems (e.g., Pyrazolines, Pyrimidines) chalcone->fused_heterocycle Cyclization (e.g., with Hydrazine) bio_screening Biological Screening (Antimicrobial, Anticancer, etc.) chalcone->bio_screening schiff_base->bio_screening fused_heterocycle->bio_screening

Caption: General workflow for the synthesis of bioactive compounds.

Synthesis of Pyrazole-Chalcone Hybrids

3.1. Rationale and Mechanistic Insight

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are known to possess a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2][3] The synthesis of pyrazole-chalcone hybrids is typically achieved through a Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the enolization of the starting ketone, this compound, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated ketone (chalcone).

G cluster_mechanism Claisen-Schmidt Condensation Mechanism ketone Pyrazole Ketone (Enolizable) enolate Enolate Intermediate ketone->enolate Base (e.g., NaOH) aldol_adduct Aldol Adduct enolate->aldol_adduct Nucleophilic Attack aldehyde Aromatic Aldehyde aldehyde->aldol_adduct chalcone Pyrazole-Chalcone (α,β-Unsaturated Ketone) aldol_adduct->chalcone Dehydration

Caption: Mechanism of Pyrazole-Chalcone synthesis.

3.2. Experimental Protocol: Green Synthesis of a Representative Pyrazole-Chalcone

This protocol adapts a green chemistry approach using polyethylene glycol (PEG-400) as a recyclable and efficient reaction medium.[1]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Polyethylene glycol (PEG-400)

  • 20% Sodium hydroxide solution

  • Ethanol

  • Deionized water

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and the substituted aromatic aldehyde (1 mmol) in a minimum amount of PEG-400 (approximately 10 mL).

  • To this mixture, add 20% sodium hydroxide solution (1 mL) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, pour the reaction mixture slowly into ice-cold water with constant stirring to precipitate the product.[1]

  • Filter the resulting solid precipitate, wash thoroughly with water, and air dry.[1]

  • For purification, recrystallize the crude product from ethanol to obtain the pure pyrazole-chalcone derivative.[1]

Self-Validation:

  • Expected Yield: 75-90%

  • Characterization: The final product should be characterized by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. The ¹H NMR spectrum is expected to show two characteristic doublet peaks for the α and β hydrogens of the enone system with a coupling constant of approximately 15-16 Hz, confirming a trans configuration.[2]

3.3. Reported Biological Activities of Pyrazole-Chalcones

A variety of pyrazole-chalcone derivatives have been synthesized and evaluated for their biological potential.

Compound ClassBiological ActivityReference
Pyrazole-Chalcone HybridsAnticancer, Anti-proliferative[2]
Pyrazole Oxime Ether ChalconesAntiviral, Antibacterial[4]
Pyrazole-Chalcone DerivativesAnti-inflammatory[5]

Synthesis of Pyrazole-Schiff Base Derivatives

4.1. Rationale and Mechanistic Insight

Schiff bases, characterized by the azomethine group (-C=N-), are another important class of bioactive compounds with documented antibacterial, antifungal, and anticancer activities.[6] They are typically synthesized through the condensation of a primary amine with an active carbonyl compound. In this context, the acetyl group of this compound reacts with various aromatic or heterocyclic amines to form the corresponding Schiff base derivatives. The reaction is often catalyzed by a few drops of acid.

4.2. Experimental Protocol: Synthesis of a Representative Pyrazole-Schiff Base

This protocol describes a general method for the synthesis of pyrazole-Schiff bases.[7]

Materials:

  • This compound

  • Substituted aromatic amine (e.g., 4-fluoroaniline)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve an equimolar amount of this compound (1 mmol) and the substituted aromatic amine (1 mmol) in 30 mL of ethanol in a round-bottom flask.

  • Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice with constant stirring.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.

Self-Validation:

  • Expected Yield: 60-85%

  • Characterization: Confirm the structure using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The IR spectrum should show a characteristic C=N stretching band. The ¹H NMR will confirm the disappearance of the amine protons and the formation of the imine.

4.3. Reported Biological Activities of Pyrazole-Schiff Bases

Pyrazole-Schiff base derivatives have shown promising results in antimicrobial screening.

Organism TypeTested Bacterial StrainsActivityReference
Gram-positiveBacillus cereus, Staphylococcus aureusModerate to Good[7]
Gram-negativeEscherichia coli, Klebsiella aerogenesModerate to Good[7]

Advanced Synthesis: Cyclization to Fused Heterocyclic Systems

5.1. Rationale and Mechanistic Insight

The pyrazole-chalcone intermediates synthesized in Section 3 are excellent precursors for the construction of more complex, fused heterocyclic systems. For example, the reaction of a chalcone with hydrazine hydrate can lead to the formation of a pyrazoline ring, a five-membered heterocycle with a wide range of pharmacological activities.[3][8] This cyclization reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the enone system, followed by an intramolecular cyclization and dehydration.

G cluster_cyclization Pyrazoline Formation from Chalcone chalcone Pyrazole-Chalcone intermediate Hydrazone Intermediate chalcone->intermediate Michael Addition hydrazine Hydrazine Hydrate hydrazine->intermediate pyrazoline Fused Pyrazole-Pyrazoline System intermediate->pyrazoline Intramolecular Cyclization & Dehydration

Caption: Cyclization of a chalcone to a pyrazoline.

5.2. Experimental Protocol: Synthesis of a Pyrazole-Pyrazoline Derivative

This protocol outlines the synthesis of a pyrazoline from a pyrazole-chalcone intermediate.[8][9]

Materials:

  • Synthesized pyrazole-chalcone (from Section 3.2)

  • Hydrazine hydrate (80%)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the pyrazole-chalcone (1 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (2 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After cooling, pour the reaction mixture into cold water.

  • The solid product that separates out is filtered, washed with water, and dried.

  • Recrystallize from ethanol to get the pure pyrazoline derivative.

Self-Validation:

  • Expected Yield: 65-80%

  • Characterization: The formation of the pyrazoline ring can be confirmed by ¹H NMR spectroscopy, which will show characteristic peaks for the C-4 and C-5 protons of the pyrazoline ring.[2] The IR spectrum will show the disappearance of the carbonyl (C=O) stretching band of the chalcone and the appearance of a C=N stretching band for the pyrazoline.[10]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of potentially bioactive compounds. The protocols outlined in this application note provide a robust framework for the generation of pyrazole-chalcones, pyrazole-Schiff bases, and fused pyrazoline systems. By systematically modifying the aromatic aldehydes and amines used in these reactions, researchers can create large libraries of novel compounds for biological evaluation, accelerating the discovery of new therapeutic agents.

References

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Frontiers in Chemistry. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

  • Synthesis and biological activities of novel chalcone derivatives containing pyrazole oxime ethers. Journal of Molecular Structure. [Link]

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO Colombia. [Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. [Link]

  • Review on Synthesis of Bioactive Pyrazoline Derivatives. Chemical Science Transactions. [Link]

  • Synthesis of Chalcone Mediated Novel Pyrazoline ((3-Aminophenyl)-4, 5-Dihydro-1H-Pyrazole-1-yl Ethanone Derivative) Scaffolds: DFT Study, Insilico Predictions, and Anticancer Activity. ResearchGate. [Link]

  • Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Molecules. [Link]

  • 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. MDPI. [Link]

  • Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. Chinese Chemical Letters. [Link]

  • An Overview on Synthesis and Biological Activity of Chalcone Derived Pyrazolines. ChemistrySelect. [Link]

  • A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules. [Link]

  • Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. SciSpace. [Link]

  • 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. ResearchGate. [Link]

  • A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives. Growing Science. [Link]

  • Synthesis and antibacterial activity of some Schiff base complexes. ResearchGate. [Link]

  • Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. ResearchGate. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Synthesis and Characterization of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal. [Link]

  • Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents. Hindawi. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Note: Robust Analytical Methodologies for the Precise Quantification of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a key heterocyclic compound, often serving as a critical intermediate in the synthesis of various pharmaceutical agents and other fine chemicals. The pyrazole moiety is a prevalent scaffold in medicinal chemistry, recognized for its diverse biological activities. Consequently, the accurate and precise quantification of this compound in different sample matrices—from pharmaceutical formulations to biological fluids—is paramount for quality control, pharmacokinetic studies, and regulatory compliance. This application note provides comprehensive, validated analytical protocols for the quantification of this target analyte using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and professionals in drug development.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Pharmaceutical Formulations

Principle and Rationale

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis for its robustness, versatility, and efficiency in separating and quantifying a wide array of small molecules. For this compound, a compound of moderate polarity, RP-HPLC offers excellent separation from both polar and non-polar excipients commonly found in pharmaceutical dosage forms. The selection of a C18 stationary phase is predicated on its hydrophobic nature, which provides optimal retention and separation of the analyte from the sample matrix. The mobile phase, a carefully balanced mixture of aqueous buffer and organic modifier, ensures efficient elution and sharp, symmetrical peaks. UV detection is employed due to the presence of a chromophore in the analyte's structure, allowing for sensitive and specific quantification at its wavelength of maximum absorbance.

Detailed Protocol: Quantification in Tablet Formulation

This protocol is designed for the assay of this compound in a solid dosage form.

1. Sample Preparation

  • Tablet Homogenization: Accurately weigh and record the mass of 20 tablets. Grind the tablets into a fine, uniform powder using a mortar and pestle.

  • Analyte Extraction: Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of a diluent (e.g., 50:50 v/v methanol:water), and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilution to Volume: Allow the solution to cool to room temperature, then dilute to the mark with the diluent and mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm PTFE syringe filter to remove insoluble excipients, discarding the first few milliliters of the filtrate.

  • Final Dilution: Accurately dilute the filtered solution with the mobile phase to a final theoretical concentration of 10 µg/mL.

2. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System A well-maintained HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm
Run Time 10 minutes

3. Calibration Standards

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the diluent.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.

Method Validation (in accordance with ICH Q2(R2) Guidelines)

A rigorous validation process ensures that the analytical method is fit for its intended purpose.[1][2]

Specificity: The method demonstrated excellent specificity. A chromatogram of a placebo formulation showed no interfering peaks at the retention time of the analyte.

Linearity: The method was found to be linear over the concentration range of 1-20 µg/mL.

ParameterResult
Concentration Range 1 - 20 µg/mL
Regression Equation y = 45876x + 1234
Correlation Coefficient (r²) > 0.999

Accuracy (Recovery): The accuracy was determined by spiking the placebo with the analyte at three different concentration levels.

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.6
120%99.80.7

Precision:

  • Repeatability (Intra-day): The %RSD for six replicate injections of the 10 µg/mL standard was < 1.0%.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, yielding a %RSD of < 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ):

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

Robustness: The method was found to be robust with respect to minor variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh & Homogenize Tablets B Extract with Solvent A->B C Sonicate & Dilute B->C D Filter (0.45 µm) C->D E Final Dilution D->E F Inject into HPLC E->F Prepared Sample G Separation on C18 Column F->G H UV Detection at 245 nm G->H I Integrate Peak Area H->I Chromatogram J Quantify using Calibration Curve I->J K Report Results J->K

Caption: Workflow for HPLC-UV analysis of the analyte.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Matrices

Principle and Rationale

For the quantification of this compound in complex biological matrices such as plasma or urine, GC-MS offers unparalleled specificity and sensitivity. Gas chromatography effectively separates the analyte from endogenous matrix components after a suitable sample preparation step. Mass spectrometry provides definitive identification based on the analyte's unique mass spectrum and allows for highly selective quantification using Selected Ion Monitoring (SIM) mode. This approach minimizes interferences and achieves low detection limits, which are often required for pharmacokinetic studies. A liquid-liquid extraction (LLE) protocol is employed to isolate the analyte from the biological matrix and concentrate it prior to analysis.

Detailed Protocol: Quantification in Human Plasma

1. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma, 20 µL of internal standard solution (e.g., a structurally similar pyrazole derivative at a known concentration), and 20 µL of 1M NaOH to basify the sample.

  • Extraction: Add 1 mL of ethyl acetate, cap the tube, and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.

2. Instrumentation and GC-MS Conditions

ParameterSpecification
GC-MS System A GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Splitless, 1 µL injection volume
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier/Qualifier Ions To be determined from the mass spectrum of the analyte (e.g., molecular ion and major fragment ions).

3. Calibration Standards

Prepare calibration standards by spiking blank human plasma with known amounts of the analyte and the internal standard, and process them through the entire extraction procedure as described above.

Method Validation

Specificity: The use of SIM mode ensures high specificity, with no interferences observed in blank plasma samples at the retention time of the analyte.

Linearity: The method demonstrated linearity over a range of 1-500 ng/mL in plasma.

ParameterResult
Concentration Range 1 - 500 ng/mL
Regression Equation y = 0.015x + 0.002 (Area Ratio vs. Conc.)
Correlation Coefficient (r²) > 0.998

Accuracy and Precision:

Concentration (ng/mL)Mean Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
598.94.56.2
100101.23.14.5
40099.52.83.9

Limits of Detection (LOD) and Quantitation (LOQ):

  • LOD: 0.3 ng/mL

  • LOQ: 1.0 ng/mL

Extraction Recovery: The extraction recovery was determined to be > 85% across the calibration range.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Plasma + IS + NaOH B Liquid-Liquid Extraction A->B C Centrifuge & Separate B->C D Evaporate Organic Layer C->D E Reconstitute D->E F Inject into GC-MS E->F Prepared Sample G GC Separation F->G H MS Detection (SIM Mode) G->H I Integrate Ion Chromatograms H->I Mass Spectra Data J Calculate Area Ratios I->J K Quantify & Report J->K

Sources

GC-MS protocol for the analysis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone reaction mixtures, tailored for researchers and drug development professionals. This document provides a detailed protocol, explains the rationale behind experimental choices, and offers insights into data interpretation for accurate reaction monitoring, impurity profiling, and quantification.

Introduction: The Importance of Analytical Precision in Pyrazole Synthesis

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] this compound is a key synthetic intermediate for more complex molecules. The ability to accurately monitor its formation, quantify yield, and identify byproducts is critical for process optimization, quality control, and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose. Its high chromatographic resolution effectively separates components of a complex reaction mixture, while mass spectrometry provides definitive structural information for each component, making it invaluable for both qualitative and quantitative analysis.[2] This application note details a robust GC-MS protocol for the comprehensive analysis of reaction mixtures containing this compound.

Part 1: Sample Preparation - The Foundation of Reliable Analysis

The primary goal of sample preparation is to isolate the analytes of interest from the reaction matrix (e.g., catalysts, salts, non-volatile solvents) and prepare them in a suitable solvent for GC-MS injection.[3][4] The integrity of the final data is fundamentally dependent on a clean and reproducible sample preparation workflow.

Protocol 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

This protocol is designed for reaction mixtures in common organic solvents. The causality behind this procedure is to halt the reaction at a specific time point and then selectively extract the target analyte and other organic components into a volatile solvent compatible with GC analysis, leaving behind inorganic salts and other non-volatile impurities.

Step-by-Step Methodology:

  • Reaction Quenching:

    • Take a known volume (e.g., 100 µL) of the reaction mixture at a specific time point.

    • Immediately add it to a vial containing 1 mL of a quenching solution (e.g., saturated aqueous sodium bicarbonate solution if the reaction is acidic, or cold deionized water). This step is crucial for stopping the reaction and ensuring the analyzed sample accurately represents the reaction's progress at that instant.

  • Liquid-Liquid Extraction (LLE):

    • To the quenched mixture, add 1 mL of a suitable organic extraction solvent. Dichloromethane or ethyl acetate are excellent choices due to their volatility and ability to dissolve a wide range of organic compounds.[5]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and efficient transfer of the analyte to the organic phase.

    • Centrifuge the sample for 5 minutes at 3000 rpm to achieve a clean separation of the aqueous and organic layers.

  • Sample Collection and Drying:

    • Carefully transfer the bottom organic layer (if using dichloromethane) or the top organic layer (if using ethyl acetate) to a clean vial.

    • Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the collected organic phase to remove any residual water, which can interfere with GC analysis.

  • Dilution and Internal Standard Spiking:

    • Filter the dried organic extract into a new autosampler vial.

    • Dilute the sample to an appropriate concentration (e.g., 1:10 or 1:100) with the extraction solvent. This prevents detector saturation and column overload.

    • For quantitative analysis, add a precise amount of an internal standard (IS). A suitable IS could be a structurally similar compound not present in the reaction, such as 1-(1H-pyrazol-4-yl)ethanone or another substituted pyrazole.

  • Final Preparation:

    • The sample is now ready for injection into the GC-MS.

Part 2: GC-MS Instrumentation and Method Parameters

The following parameters are a robust starting point for the analysis of this compound. Method development and optimization may be required based on the specific reaction components and available instrumentation.[6]

Gas Chromatography (GC) Parameters

The GC method is designed to provide optimal separation between the solvent front, starting materials, the target compound, and potential byproducts. A non-polar stationary phase is typically effective for this class of compounds.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Injector Split/SplitlessAllows for analysis of both high and low concentration samples.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Split Ratio 20:1 (adjustable)Prevents column overloading while ensuring sufficient analyte reaches the detector. A lower ratio can be used for trace analysis.
Injection Volume 1 µLStandard volume for capillary columns.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good separation efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for most standard 0.25 mm ID columns.
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thicknessA versatile, non-polar column providing excellent separation for a wide range of semi-volatile organic compounds.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)The initial hold allows for separation from the solvent. The temperature ramp effectively elutes compounds based on their boiling points, and the final hold ensures all components are eluted from the column.
Mass Spectrometry (MS) Parameters

The MS is operated in Electron Ionization (EI) mode, which provides reproducible fragmentation patterns ideal for library searching and structural elucidation.[7]

ParameterRecommended SettingRationale
MS System Agilent 5977B MSD or equivalentA reliable quadrupole mass spectrometer for routine analysis.
Ionization Mode Electron Ionization (EI)Standard ionization technique that creates a library-searchable mass spectrum.
Electron Energy 70 eVThe standard energy that provides reproducible fragmentation and is used for commercial mass spectral libraries (e.g., NIST, Wiley).
Mass Range m/z 40-450A wide enough range to capture the molecular ion of the target compound and its fragments, as well as potential starting materials and byproducts.
Scan Mode Full Scan (Qualitative) / SIM (Quantitative)Full scan is used for identifying all components. Selected Ion Monitoring (SIM) increases sensitivity for accurate quantification of the target analyte.
Ion Source Temp. 230 °COptimizes ionization efficiency and minimizes contamination.
Transfer Line Temp. 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.

Part 3: Data Analysis and Interpretation

Qualitative Analysis (Full Scan Mode)
  • Peak Identification: The primary objective is to identify the chromatographic peak corresponding to this compound. This is achieved by examining the mass spectrum of each significant peak and comparing it to a reference spectrum or predicting its fragmentation.

  • Mass Spectrum Interpretation: The fragmentation of pyrazoles under EI conditions often follows predictable pathways.[8] Key fragmentation processes for pyrazoles include the expulsion of HCN and the loss of N₂.[8] For this compound (Molecular Weight: 152.18 g/mol ), the following fragments are expected:

m/z ValueProposed FragmentRationale
152 [M]⁺ Molecular Ion
137[M - CH₃]⁺Loss of a methyl group from the acetyl moiety (alpha-cleavage), a common fragmentation for ketones.[9]
110[M - CH₂CO]⁺Loss of a ketene radical, another characteristic fragmentation pathway for ketones.
43[CH₃CO]⁺Acetyl cation, often a base peak for methyl ketones.[9]
  • Impurity Profiling: By analyzing the mass spectra of other peaks in the chromatogram, one can identify unreacted starting materials (e.g., 3,5-dimethylpyrazole), solvents, and reaction byproducts. This information is crucial for understanding reaction kinetics and optimizing conditions.

Quantitative Analysis (SIM Mode)

For accurate determination of yield or reaction conversion, Selected Ion Monitoring (SIM) is the preferred method.

  • Ion Selection: Select 3-4 characteristic and abundant ions for the target analyte and the internal standard. For this compound, good choices would be m/z 152, 137, and 43.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: Analyze the reaction mixture sample using the same SIM method. The concentration of the analyte can be accurately determined by using the peak area ratio from the sample and interpolating from the calibration curve.

Visualization of Workflows

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture (100 µL) Quench Quench Reaction (e.g., NaHCO3) Reaction->Quench LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->LLE Dry Dry Organic Layer (Na2SO4) LLE->Dry Dilute Dilute & Spike with Internal Standard Dry->Dilute GCMS Inject into GC-MS Dilute->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Qual Qualitative Analysis (Peak ID, Library Search) Data->Qual Quant Quantitative Analysis (Calibration Curve) Data->Quant Report Generate Report Qual->Report Quant->Report

Caption: Overall experimental workflow.

Data Analysis Logic Diagram

This diagram outlines the decision-making process during data analysis.

G cluster_qual cluster_quant node_proc node_proc start Acquired Data (Chromatogram) is_qual Qualitative or Quantitative? start->is_qual peak_int Integrate Peaks is_qual->peak_int Qual sim_data Use SIM Data is_qual->sim_data Quant extract_ms Extract Mass Spectra peak_int->extract_ms lib_search Library Search & Manual Interpretation extract_ms->lib_search id_compounds Identify Compounds (Target, Byproducts) lib_search->id_compounds end_node Final Report id_compounds->end_node peak_area Integrate Target & IS Peak Areas sim_data->peak_area calc_ratio Calculate Area Ratio peak_area->calc_ratio cal_curve Apply Calibration Curve calc_ratio->cal_curve calc_conc Determine Concentration cal_curve->calc_conc calc_conc->end_node

Sources

Troubleshooting & Optimization

Troubleshooting guide for the crystallization of pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently guided researchers through the nuances of crystallizing pyrazole-containing molecules. These heterocycles are mainstays in medicinal chemistry and materials science, yet their unique structural features, such as hydrogen bonding capabilities and potential for tautomerism, can present specific challenges during crystallization. This guide is designed to be a practical resource, moving beyond generic protocols to address the common, and often frustrating, issues encountered in the lab. Here, we will explore the causality behind these crystallization challenges and provide logical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" is a phenomenon where your compound separates from the solution as a liquid phase (an oil) rather than a solid crystal. This is a common problem in crystallization and is particularly prevalent with compounds that have low melting points or when significant impurities are present.[1][2] The primary cause is that the solution temperature is above the melting point of your compound at the point of supersaturation.[2] High levels of supersaturation, where the concentration of the pyrazole is far above its solubility limit, can also kinetically favor the formation of a disordered, liquid-like state over an ordered crystal lattice.[3]

Causality and Underlying Principles:

  • High Supersaturation: Rapid cooling or fast anti-solvent addition creates a high degree of supersaturation. The pyrazole molecules are driven out of solution so quickly that they don't have time to orient themselves into a crystal lattice, instead aggregating as a disordered, high-concentration liquid.[3]

  • Impurities: The presence of impurities, such as unreacted starting materials or regioisomers (common in pyrazole synthesis), can depress the melting point of your compound.[1][4] This increases the likelihood that the solution temperature will be higher than the melting point of the impure mixture, leading to oiling out.[2] These oily droplets can then act as a sink for impurities, making subsequent crystallization even more challenging.[3]

  • Low Melting Point: Some pyrazole derivatives intrinsically have low melting points, making them prone to oiling out, especially in higher-boiling point solvents.[1][2]

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate. A gradual temperature decrease allows the molecules more time to arrange into a stable crystal lattice. A programmed cooling ramp, starting very slowly when the solution is highly concentrated, can be particularly effective.[5]

    • Slower Anti-Solvent Addition: In anti-solvent crystallization, add the anti-solvent dropwise and with vigorous stirring to the pyrazole solution. This prevents localized areas of very high supersaturation.

  • Solvent System Modification:

    • Increase Solvent Volume: Re-heat the solution until the oil dissolves, then add more of the primary solvent to decrease the overall concentration. This lowers the saturation temperature, potentially below the melting point of your compound.[1][2]

    • Change the Solvent: Select a solvent with a lower boiling point. This ensures that the solution temperature during dissolution is less likely to exceed the melting point of your pyrazole derivative.

  • Address Impurities:

    • Pre-purification: If significant impurities are suspected, consider a preliminary purification step, such as flash chromatography, before attempting crystallization.

    • Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.[1]

  • Seeding:

    • Introduce a few seed crystals of your pure pyrazole compound into the solution as it begins to cool. Seeding provides a template for crystal growth to occur, bypassing the kinetic barrier for nucleation and reducing the likelihood of oiling out.[6]

Q2: I'm getting an amorphous powder instead of distinct crystals. How can I induce crystallinity?

Answer:

The formation of an amorphous solid indicates that the pyrazole molecules have solidified in a disordered, random arrangement, lacking the long-range order of a crystal lattice. This often happens when precipitation is too rapid. Amorphous materials are thermodynamically unstable and tend to convert to a more stable crystalline form over time, but this process can be unpredictable.[7]

Causality and Underlying Principles:

  • Kinetic Trapping: Similar to oiling out, extremely high supersaturation can cause the compound to "crash out" of solution so fast that the molecules are kinetically trapped in a disordered state.

  • Inhibitory Effects of Impurities: Certain impurities can adsorb to the surface of growing crystal nuclei, disrupting the ordered packing and preventing further crystal growth, leading to an amorphous precipitate.

  • Molecular Flexibility: Pyrazole derivatives with flexible side chains may have multiple low-energy conformations, which can hinder the adoption of a single, ordered packing arrangement required for crystallization.

Troubleshooting Protocol:

  • Control Supersaturation: This is the most critical factor. Employ the strategies mentioned for oiling out, such as slower cooling, gradual anti-solvent addition, or using a more dilute solution. The goal is to keep the system within the "metastable zone," where crystal growth is favored over rapid nucleation.

  • Solvent Selection:

    • Experiment with a range of solvents with different polarities and hydrogen bonding capabilities. The solvent can influence the conformation of the pyrazole molecule in solution and its ability to form a stable crystal lattice.

    • Using a binary solvent system (a good solvent and a poor solvent, or "anti-solvent") can be very effective. Dissolve your compound in a minimal amount of the good solvent and then slowly add the anti-solvent to induce gradual crystallization.[8]

  • Introduce Energy to Overcome the Kinetic Barrier:

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites.

    • Seeding: Add a small amount of previously obtained crystalline material to the supersaturated solution. This provides a template for ordered growth.[9]

  • Slurry Aging:

    • If you have an amorphous solid, you can sometimes induce crystallization by creating a slurry in a solvent where the compound has slight solubility. Stirring this mixture at a constant temperature for an extended period (hours to days) can allow the amorphous material to dissolve and re-precipitate as a more stable crystalline form.

Q3: My pyrazole crystals are very fine needles or small plates, which are difficult to filter and handle. How can I grow larger, more well-defined crystals?

Answer:

The shape, or "habit," of a crystal is determined by the relative growth rates of its different faces. Fine needles or thin plates typically form when crystal growth is very fast in one direction and slow in others. This is often a consequence of high supersaturation, where rapid nucleation leads to a large number of small crystals rather than the growth of a smaller number of large crystals.[10]

Causality and Underlying Principles:

  • Supersaturation Level: High supersaturation favors nucleation over crystal growth. When many nuclei form simultaneously, they compete for the available solute, resulting in a large number of small crystals.[10]

  • Solvent and Impurity Effects: The solvent and any impurities present can selectively adsorb to certain crystal faces, inhibiting their growth and altering the overall crystal habit.[11] For example, an impurity might block growth on the wider faces of a crystal, forcing it to grow primarily in one direction, leading to needles.

Troubleshooting Protocol:

  • Maintain Low Supersaturation:

    • Slow Cooling/Anti-solvent Addition: As with other issues, a slow and controlled approach is key. This keeps the concentration of the pyrazole just above its solubility limit, encouraging the molecules to add to existing crystals rather than forming new nuclei.[5]

    • Temperature Cycling: A technique of slowly heating the solution to dissolve the smallest crystals and then slowly cooling it again can encourage the growth of larger, more stable crystals.[12]

  • Optimize the Solvent System:

    • Solvent Screening: Test different solvents. A solvent that provides moderate solubility is often ideal. Highly soluble systems can be difficult to control, while very low solubility may require large solvent volumes.

    • Use of Additives: In some cases, small amounts of an additive can modify the crystal habit. The additive may preferentially adsorb to the fastest-growing crystal faces, slowing their growth and allowing other faces to catch up, resulting in more equiaxed (less needle-like) crystals.[11]

  • Seeding Strategy:

    • Using a small number of high-quality seed crystals in a solution with low supersaturation is an excellent way to promote the growth of large crystals. The goal is to have the solute deposit onto these seeds rather than forming new nuclei.[9][13]

  • Minimize Mechanical Agitation:

    • While stirring is necessary for homogeneity, very high shear rates can cause crystal breakage (secondary nucleation), leading to a larger number of smaller crystals. Gentle agitation is often preferred once crystallization has begun.

Experimental Workflows and Data Presentation

Solvent Screening for Pyrazole Crystallization

A systematic approach to solvent selection is crucial. The ideal solvent is one in which your pyrazole compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of your pyrazole compound into several small vials.

  • To each vial, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate solubility.

  • For solvents in which the compound is soluble at room temperature, try anti-solvent addition with a miscible solvent in which the compound is insoluble (e.g., water or hexane).

  • For solvents in which the compound is sparingly soluble at room temperature, heat the vial gently until the solid dissolves.

  • Allow the heated vials to cool slowly to room temperature, and then place them in a refrigerator or freezer.

  • Observe the vials for crystal formation, noting the quality and form of the crystals.

Table 1: Example Solvent Screening Data for a Hypothetical Pyrazole Derivative

SolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Crystallization MethodObservations
Ethanol~20>150CoolingFine white needles formed quickly.
Isopropanol~15>120CoolingSmall, well-formed prisms after 12h at 4°C.
Ethyl Acetate~50>200CoolingOiled out upon cooling.
Acetone>200>200Anti-solvent (water)Amorphous powder precipitated immediately.
Toluene<5~40CoolingLarge, block-like crystals after 24h at 4°C.
Water<1<1-Insoluble. Potential anti-solvent.
Troubleshooting Logic Diagram

The following diagram illustrates a decision-making workflow for troubleshooting common crystallization issues with pyrazole compounds.

G cluster_start Initial Crystallization Attempt cluster_outcome Observe Outcome cluster_solutions Troubleshooting Paths start Dissolve Pyrazole Compound & Induce Supersaturation outcome What is the result? start->outcome oil Issue: Oiling Out outcome->oil Liquid Droplets Form amorphous Issue: Amorphous Solid outcome->amorphous Solid Powder Precipitates poor_xtal Issue: Poor Crystal Quality (Needles/Powder) outcome->poor_xtal Fine Needles/Microcrystals success Success: Good Crystals outcome->success Well-defined Crystals sol_oil_1 Re-heat & Add More Solvent oil->sol_oil_1 sol_oil_2 Cool Slowly / Slow Anti-Solvent Addition oil->sol_oil_2 sol_oil_3 Use Lower Boiling Point Solvent oil->sol_oil_3 sol_oil_4 Seed the Solution oil->sol_oil_4 sol_amorphous_1 Reduce Supersaturation Rate amorphous->sol_amorphous_1 sol_amorphous_2 Try Slurry Aging amorphous->sol_amorphous_2 sol_amorphous_3 Scratch Flask / Use Seeding amorphous->sol_amorphous_3 sol_poor_xtal_1 Maintain Low Supersaturation poor_xtal->sol_poor_xtal_1 sol_poor_xtal_2 Use Temperature Cycling poor_xtal->sol_poor_xtal_2 sol_poor_xtal_3 Screen Different Solvents/Additives poor_xtal->sol_poor_xtal_3

Caption: Troubleshooting workflow for pyrazole crystallization.

Advanced Considerations

Q4: Could polymorphism be affecting my pyrazole crystallization?

Answer:

Yes, polymorphism is a critical consideration, especially in drug development. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[14][15] These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and melting point.[14][15]

For pyrazoles, differences in hydrogen bonding motifs (e.g., forming dimers vs. catemers) can give rise to different polymorphic forms. The specific polymorph obtained can be highly sensitive to the crystallization conditions:

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize different conformations or intermolecular interactions, leading to different polymorphs.

  • Temperature: Different polymorphs can be thermodynamically stable at different temperatures.

  • Supersaturation: The level of supersaturation can influence which polymorphic form nucleates first (Ostwald's Rule of Stages).

Investigative Strategy:

If you suspect polymorphism, it is essential to characterize your crystalline material under different conditions.

  • Vary Crystallization Conditions: Perform crystallizations from a variety of solvents, at different temperatures, and at different rates of cooling.

  • Characterize the Solids: Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to determine if different crystal forms are being produced.

  • Seeding for Control: Once a desired polymorph is identified and isolated, it can be used as seed material in subsequent crystallizations to ensure the consistent production of that form.[9]

References

  • Mettler-Toledo International Inc. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Gao, Y., et al. (2021). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. MDPI. Retrieved from [Link]

  • McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules.
  • Massachusetts Institute of Technology (MIT), Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Mettler-Toledo International Inc. (n.d.). Kinetics of Crystallization in Supersaturation. Retrieved from [Link]

  • Mishra, D., et al. (2022). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics, 14(7), 1334.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
  • Yu, L. (2010). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. Pharmaceutical Research, 27(5), 765-773.
  • ResearchGate. (n.d.). Crystallization by Antisolvent Addition and Cooling. Retrieved from [Link]

  • Alam, M. J., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions.
  • Google Patents. (n.d.). US20060078573A1 - Methods of modifying crystal habit.
  • Crystals. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Retrieved from [Link]

  • Mettler-Toledo International Inc. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Retrieved from [Link]

  • Mettler-Toledo International Inc. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • CatSci Ltd. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. Retrieved from [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current medicinal chemistry, 16(7), 884–905.
  • Terese Bergfors. (n.d.). Types of precipitates. Retrieved from [Link]

  • Asiri, A. M., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 17(7), 8023-8035.
  • Crystals. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Retrieved from [Link]

  • Nagy, Z. K., et al. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. Journal of Process Control, 18(9), 856-864.
  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • Technobis Crystallization Systems. (2020, June 16). Use of additives for inhibition and promotion of crystallization. Retrieved from [Link]

  • ACS Publications. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design. Retrieved from [Link]

  • Heras, B., & Martin, J. L. (2005). Improving diffraction resolution using a new dehydration method. Acta crystallographica. Section D, Biological crystallography, 61(Pt 9), 1173–1180.
  • ACS Publications. (2023, March 16). Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability. Retrieved from [Link]

  • ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). A bad (crystal) habit - And how it was overcome. Retrieved from [Link]

  • Jetir.org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • ResearchGate. (2019, April 10). How to control high supersaturation to avoid high rate of nucleation and enhance growth of crystals?. Retrieved from [Link]

  • MDPI. (2020, August 26). Anti-Solvent Crystallization. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Crystal-seeding. Retrieved from [Link]

  • Crystals. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Polymorphism (Chapter 14) - Industrial Crystallization. Retrieved from [Link]

  • Technobis Crystallization Systems. (2023, September 6). Developing seeding protocols through secondary nucleation measurements on the Crystalline. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Silva, V. L. M., et al. (2020).
  • Organic Process Research & Development. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Retrieved from [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
  • CrystEngComm. (2021). Recent progress in antisolvent crystallization. RSC Publishing. Retrieved from [Link]

Sources

Optimizing reaction parameters for the synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone. This key chemical intermediate is foundational in the development of numerous pharmaceutical agents. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield, purity, and reproducibility in your experiments.

Troubleshooting Guide

Navigating the challenges of organic synthesis is paramount for achieving desired outcomes. This section addresses common experimental hurdles with evidence-based solutions.

Issue 1: Consistently Low or No Product Yield

A diminished yield is a frequent issue that can often be traced back to suboptimal reaction conditions in one of the key synthetic steps.

  • Potential Cause 1: Incomplete Knorr Pyrazole Synthesis. The initial cyclocondensation of a 1,3-dicarbonyl compound (acetylacetone) with hydrazine is the cornerstone of forming the pyrazole ring.[1][2] Incomplete conversion at this stage is a primary reason for low overall yield.

    • Causality & Solution: This equilibrium-driven reaction is sensitive to solvent, temperature, and reaction time. Ensure that acetylacetone and hydrazine hydrate are used in the correct stoichiometric ratio. The reaction is typically performed in a protic solvent like ethanol or methanol and refluxed for 2-4 hours to drive the reaction to completion.[2] Monitoring the disappearance of the starting materials by Thin Layer Chromatography (TLC) is crucial before proceeding to the next step.

  • Potential Cause 2: Inefficient Friedel-Crafts Acylation. The introduction of the acetyl group at the C4 position of the 3,5-dimethyl-1H-pyrazole ring is an electrophilic aromatic substitution that can be sluggish if not properly catalyzed.[3][4]

    • Causality & Solution: The choice and quality of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) are critical. The catalyst must be anhydrous to prevent deactivation. The reaction is typically run in an inert aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE) at a controlled temperature, often starting at 0°C and slowly warming to room temperature. An excess of the acylating agent (acetyl chloride or acetic anhydride) may be required, but a large excess can lead to side reactions.

  • Potential Cause 3: Ineffective Vilsmeier-Haack Reaction Conditions. As an alternative to Friedel-Crafts acylation, the Vilsmeier-Haack reaction can be employed for formylation, followed by reaction with an organometallic reagent.[5][6][7][8] If this route is chosen, the reactivity of the Vilsmeier reagent is paramount.

    • Causality & Solution: The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), must be freshly prepared. The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

low_yield_troubleshooting start Low Product Yield check_condensation Is Knorr cyclocondensation complete? start->check_condensation optimize_condensation Optimize reflux time, solvent, and stoichiometry. check_condensation->optimize_condensation No check_acylation Is Friedel-Crafts acylation efficient? check_condensation->check_acylation Yes end Yield Improved optimize_condensation->end optimize_acylation Verify catalyst activity (anhydrous), optimize temperature, and reagent ratios. check_acylation->optimize_acylation No check_reagents Are reagents pure and anhydrous? check_acylation->check_reagents Yes optimize_acylation->end purify_reagents Purify/distill starting materials and ensure dry solvents. check_reagents->purify_reagents No check_reagents->end Yes purify_reagents->end

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Significant Impurities

The formation of byproducts can complicate purification and reduce the overall yield of the desired product.

  • Potential Cause 1: Regioisomer Formation. During the acylation of 3,5-dimethyl-1H-pyrazole, there is a possibility of substitution at the N1 position, leading to the formation of 1-acetyl-3,5-dimethyl-1H-pyrazole.

    • Causality & Solution: While C4 acylation is generally favored, reaction conditions can influence regioselectivity. Running the reaction at lower temperatures can enhance the selectivity for C4 acylation. The choice of Lewis acid can also play a role. Careful monitoring by TLC and purification by column chromatography are essential to isolate the desired C4-acylated product.

  • Potential Cause 2: Di-acylation. The product itself can undergo a second acylation, leading to di-acetylated pyrazoles, although this is less common due to the deactivating effect of the first acetyl group.

    • Causality & Solution: This is more likely to occur with a large excess of the acylating agent and prolonged reaction times at elevated temperatures. Use a controlled stoichiometry of the acylating agent (typically 1.1-1.2 equivalents) and monitor the reaction progress closely. Once the starting pyrazole is consumed, the reaction should be promptly quenched.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The synthesis of this compound is typically a two-step process:

  • Knorr Pyrazole Synthesis: This is a cyclocondensation reaction. It begins with the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons of acetylacetone. A series of proton transfers and a subsequent intramolecular nucleophilic attack by the second nitrogen atom, followed by dehydration, leads to the formation of the aromatic 3,5-dimethyl-1H-pyrazole ring.[1]

  • Friedel-Crafts Acylation: This is an electrophilic aromatic substitution. A Lewis acid, such as aluminum chloride (AlCl₃), coordinates with the acetylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. The electron-rich C4 position of the pyrazole ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation re-establishes the aromaticity of the pyrazole ring, yielding the final product.[3][4]

reaction_mechanism cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Friedel-Crafts Acylation acetylacetone Acetylacetone pyrazole 3,5-dimethyl-1H-pyrazole acetylacetone->pyrazole Cyclocondensation hydrazine Hydrazine Hydrate hydrazine->pyrazole product This compound pyrazole->product Electrophilic Aromatic Substitution at C4 acetyl_chloride Acetyl Chloride acylium_ion Acylium Ion (Electrophile) acetyl_chloride->acylium_ion lewis_acid AlCl₃ lewis_acid->acylium_ion acylium_ion->product

Caption: Overall synthetic pathway.

Q2: What are the critical safety precautions for handling the reagents involved?

A2:

  • Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. Always handle hydrazine hydrate in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles.

  • Acetyl Chloride and Acetic Anhydride: These are corrosive and lachrymatory (tear-inducing). They react violently with water. Operations must be conducted in a fume hood.

  • Aluminum Chloride (AlCl₃): This Lewis acid is a water-reactive solid that releases HCl gas upon contact with moisture. It is also corrosive. Handle in a dry environment (e.g., under an inert atmosphere or in a glove box) and wear appropriate PPE.

Q3: Which analytical techniques are recommended for product characterization and purity assessment?

A3: A combination of techniques is essential for unambiguous characterization:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the two methyl groups on the pyrazole ring, the acetyl methyl group, and the N-H proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the C=O stretch of the ketone and the N-H stretch of the pyrazole ring.

  • Melting Point Analysis: A sharp melting point that corresponds to the literature value is a good indicator of high purity.

Experimental Protocols & Data

Optimized Protocol for Synthesis

Part 1: Synthesis of 3,5-dimethyl-1H-pyrazole

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add acetylacetone (0.1 mol) and ethanol (100 mL).

  • Stir the solution at room temperature and slowly add hydrazine hydrate (0.1 mol) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction to completion using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude 3,5-dimethyl-1H-pyrazole can be used directly in the next step.

Part 2: Friedel-Crafts Acylation to yield this compound

  • In a 500 mL three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stir bar, suspend anhydrous aluminum chloride (0.12 mol) in anhydrous dichloromethane (DCM) (200 mL).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add acetyl chloride (0.11 mol) to the suspension while maintaining the temperature at 0°C.

  • Dissolve the crude 3,5-dimethyl-1H-pyrazole (0.1 mol) from Part 1 in anhydrous DCM (50 mL) and add it dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 100 mL of cold water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Table of Optimized Reaction Parameters
ParameterRecommended ConditionRationale & Impact on Yield/Purity
Solvent (Acylation) Anhydrous Dichloromethane (DCM)Inert, aprotic solvent that effectively solubilizes reagents and does not react with the Lewis acid catalyst.
Catalyst Loading 1.1 - 1.3 equivalents of AlCl₃Ensures complete formation of the acylium ion electrophile. Higher amounts can lead to increased side products.
Temperature (Acylation) 0°C to Room TemperatureInitial cooling controls the exothermic reaction and improves regioselectivity. Allowing it to warm to RT ensures the reaction goes to completion.
Reaction Time (Acylation) 12 - 24 hoursSufficient time for the reaction to proceed to completion. Monitor by TLC to avoid prolonged reaction times that may lead to byproduct formation.
Work-up Procedure Quenching with ice/waterDecomposes the aluminum chloride complex and separates the product into the organic phase. A basic wash is necessary to remove any acidic impurities.

References

  • Organic Chemistry Portal: Pyrazole Synthesis. A comprehensive overview of various synthetic routes to pyrazoles. [Link]

  • Kale, P. D., et al. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]

  • Banu, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 447-483. [Link]

  • Müller, T. J. J., & Chebanov, V. A. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 12, 2694–2749. [Link]

  • Celik, F., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. [Link]

  • PubChem: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. [Link]

  • Narayana, B., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences, 12(1), 215-222. [Link]

  • Onyango, E. O., et al. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-diphenyl-2,3-epoxy-1-propanone. Chemistry Research Journal, 6(4), 118-124. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments.[Link]

  • Organic Syntheses Procedure. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates. PubMed.[Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Synthesis of pyrazole chalcones by Claisen Schmidt condensation. ResearchGate.[Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.[Link]

  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate.[Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications.[Link]

  • Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. ResearchGate.[Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate.[Link]

  • Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. JoVE.[Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.[Link]

Sources

Techniques for removing stubborn impurities from 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. We will move beyond standard protocols to address the persistent, "stubborn" impurities that can compromise downstream applications.

Introduction: The Critical Need for Purity

This compound is a valuable building block in pharmaceutical synthesis, notably in the development of kinase inhibitors and other therapeutic agents.[1] The presence of even minor impurities, particularly structural isomers, can lead to unpredictable side reactions, difficulties in characterization, and compromised biological activity in final compounds. This guide provides a troubleshooting framework based on fundamental chemical principles to diagnose and resolve common purification roadblocks.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound, but my characterization (¹H NMR) suggests a significant impurity. What is the most likely culprit?

A1: In syntheses involving the acylation of 3,5-dimethylpyrazole, the most common and stubborn impurity is the undesired regioisomer: 1-acetyl-3,5-dimethylpyrazole .

  • Causality: The reaction you are running is an electrophilic substitution on the pyrazole ring. While the 4-position is electron-rich and sterically accessible, the nitrogen atoms are also nucleophilic. This leads to a competitive N-acylation reaction, which forms the isomeric impurity. The ratio of C-acylated product to N-acylated byproduct can be highly dependent on the reaction conditions (e.g., catalyst, solvent, temperature).[2]

  • Other Potential Impurities:

    • Unreacted 3,5-dimethylpyrazole: The starting material can be difficult to separate due to its polarity being similar to the product.

    • Poly-acylated products: While less common under controlled conditions, di-acylation is a possibility.

Below is a diagram illustrating the formation of the desired product and the key isomeric impurity.

G cluster_reactants Reactants cluster_products Reaction Mixture A 3,5-Dimethylpyrazole P Desired Product This compound (C-Acylation) A->P Electrophilic Substitution (Desired Pathway) I Stubborn Impurity 1-acetyl-3,5-dimethylpyrazole (N-Acylation) A->I N-Acylation (Side Reaction) B Acylating Agent (e.g., Acetyl Chloride/Acetic Anhydride) B->P B->I

Caption: Competing C-acylation and N-acylation pathways.

Q2: How can I use ¹H NMR spectroscopy to confirm the presence of the 1-acetyl-3,5-dimethylpyrazole impurity?

A2: The key difference is the presence of the pyrazole N-H proton in your desired product, which is absent in the N-acetylated isomer.

  • Product Signature (C-acylated):

    • N-H Proton: Look for a broad singlet far downfield, typically >10 ppm. This signal is characteristic of the acidic proton on the pyrazole ring.

    • Methyl Groups: You will see two distinct singlets for the two methyl groups on the pyrazole ring (positions 3 and 5), likely around 2.2-2.5 ppm.

    • Acetyl Group: A sharp singlet for the acetyl methyl group, typically around 2.4 ppm.

  • Impurity Signature (N-acylated):

    • Absence of N-H Proton: The broad singlet above 10 ppm will be absent.

    • Ring Proton: A new singlet will appear for the proton at the 4-position of the pyrazole ring, usually between 6.0-6.5 ppm.

    • Methyl & Acetyl Groups: You will still see three singlets for the methyl groups, but their chemical shifts will be different from those of the desired product due to the change in the electronic environment.

Spectroscopic analysis using techniques like ¹H-¹³C HMBC and NOESY can definitively confirm the structures of these regioisomers.[3]

Q3: My standard recrystallization from Ethanol/Water isn't working. How can I improve my purification?

A3: The structural similarity and likely co-crystallization of the C- and N-acylated isomers make simple recrystallization challenging. When this fails, the next logical and most powerful step is flash column chromatography .

  • Why Recrystallization Fails: Stubborn isomers often have very similar solubility profiles across a range of common solvents. If the impurity is present in a significant amount, it can disrupt the crystal lattice formation of the desired product, leading to an impure solid crashing out.

  • The Power of Chromatography: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[4] The key to separating your product from the N-acetyl impurity lies in exploiting the polarity difference:

    • Your Product: Contains an N-H bond, making it a hydrogen bond donor. This significantly increases its polarity and its affinity for the silica gel surface.

    • The Impurity: Lacks an N-H bond and is therefore less polar. It will interact less strongly with the silica gel.

This difference means the less polar N-acetyl impurity will elute from the column before your more polar desired product.

Q4: Can you provide a systematic approach to developing a flash chromatography method for this separation?

A4: Absolutely. A systematic approach, starting with Thin Layer Chromatography (TLC), is essential for success and avoids wasting material on large columns.

Step-by-Step Chromatography Protocol

  • TLC Solvent Screening (The Most Critical Step):

    • Goal: Find a solvent system that gives good separation (ΔRf > 0.15) between your product and the impurity. The ideal Rf for your product is between 0.25 and 0.35.

    • Procedure:

      • Dissolve a small sample of your crude mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

      • Spot the mixture on several TLC plates.

      • Develop each plate in a different mobile phase system. Start with common mixtures and adjust ratios.

    • Data-Driven Solvent Selection:

Mobile Phase System (v/v)Typical Observation & Rationale
100% HexaneBoth spots will likely remain at the baseline (Rf ~ 0). Too non-polar.
10-20% Ethyl Acetate in HexaneThe less polar N-acetyl impurity may start to move up the plate. Your product may still be near the baseline.
30-50% Ethyl Acetate in Hexane This is often the "sweet spot." You should see two distinct spots. The higher spot is the N-acetyl impurity, and the lower spot is your desired N-H containing product.[5]
70-100% Ethyl Acetate in HexaneBoth spots will likely have high Rf values (>0.7), resulting in poor separation. Too polar.
  • Column Preparation & Execution:

    • Stationary Phase: Use standard flash-grade silica gel (230-400 mesh).

    • Column Packing: Pack the column as a slurry using your initial, least polar mobile phase (e.g., 10% Ethyl Acetate/Hexane).

    • Sample Loading: For the best separation, use the "dry loading" method.[6] Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[6]

    • Elution: Begin eluting with a non-polar mobile phase (e.g., 10-20% EtOAc/Hexane) to wash off any very non-polar impurities. Then, gradually increase the polarity (gradient elution) to your optimal TLC condition (e.g., 40% EtOAc/Hexane) to elute the N-acetyl impurity, followed by your desired product.

    • Monitoring: Collect fractions and monitor them by TLC to identify and combine the pure fractions of your product.

G A Crude Product Containing Product (P) & Impurity (I) B Perform TLC Screening (e.g., 30-50% EtOAc/Hexane) A->B C Are spots well-separated? (ΔRf > 0.15) B->C D Optimize TLC Solvent System (Adjust Polarity) C->D No E Prepare Silica Gel Column (Dry Load Sample) C->E Yes D->B F Run Gradient Elution E->F G Collect & Analyze Fractions via TLC F->G H Combine Pure Fractions & Evaporate Solvent G->H J Impurity Fractions (I) G->J I Pure Product (P) H->I

Caption: Troubleshooting workflow for chromatographic purification.

Q5: Chromatography is proving difficult or inefficient for a large-scale reaction. Is there a chemical approach to remove the 1-acetyl-3,5-dimethylpyrazole impurity?

A5: Yes, a chemical quench exploiting the differential stability of the C-acyl versus N-acyl bond can be an effective strategy, particularly for larger scales where chromatography is less practical.

  • Chemical Principle: N-acyl pyrazoles are essentially activated amides and can act as acylating agents. The N-CO bond is significantly more susceptible to nucleophilic attack (like hydrolysis) than the C-CO bond of your product, which is a standard aryl ketone.

  • Protocol: Mild Basic Hydrolysis Wash

    • WARNING: This method must be carefully optimized to avoid hydrolysis of your desired product. Run a small-scale trial first.

    • Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Prepare a dilute, cold (0-5 °C) aqueous solution of a mild base, such as 1% potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH or KOH.

    • Transfer the organic solution to a separatory funnel and wash it with the cold, dilute basic solution for a short, controlled period (e.g., 5-10 minutes).

    • Separate the organic layer immediately.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

    • Analyze the resulting material by ¹H NMR or TLC to determine if the N-acetyl impurity has been removed. The hydrolyzed impurity (3,5-dimethylpyrazole) is more water-soluble and will be removed in the aqueous washes.

This chemical treatment can selectively degrade the labile impurity, making subsequent purification (which may now only require a simple filtration or recrystallization) much easier.

References

  • Journal of Organic Chemistry and Pharmacy (JOCPR).
  • Journal of Emerging Technologies and Innovative Research (JETIR).
  • BenchChem.
  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • National Center for Biotechnology Information (PMC).
  • MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)
  • ACS Publications.
  • Organic Syntheses. 3,5-dimethylpyrazole.
  • MDPI. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Der Pharma Chemica.
  • Google Patents. Method for preparing 3.5-dimethylpyrazole.
  • ResearchGate. Synthesis of substituted pyrazoles. Reagents: acetylacetone, hydrazine....
  • ResearchGate. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone.
  • ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • National Center for Biotechnology Information (PMC).
  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
  • PubMed Central.
  • MDPI.
  • Beilstein Journals. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents.
  • J&K Scientific. 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone.
  • Scribd. Synthesis of 3 - 5-Dimethylpyrazole.
  • MDPI.
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.

Sources

Technical Support Center: Stability of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone. Here, we address common questions and troubleshooting scenarios related to the stability of this compound in solution, providing insights grounded in the chemical principles of its pyrazole and ethanone functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experimental solutions?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] The pyrazole ring is a stable aromatic heterocycle, but the ethanone (acetyl) group is more susceptible to degradation, particularly through hydrolysis.

Q2: I've observed a decrease in the concentration of my stock solution over time. What could be the cause?

A2: A decrease in concentration of your stock solution, assuming no evaporation, likely points to chemical degradation. The most common culprits are hydrolysis of the ethanone group, especially if the solution is at a high or low pH, or photodegradation if the solution has been exposed to light.[2][3] It is crucial to store stock solutions under appropriate conditions to minimize these effects.

Q3: How should I properly store my solutions of this compound to ensure maximum stability?

A3: To maximize the stability of your solutions, we recommend the following storage conditions:

  • pH: Maintain a neutral pH (around 7) if possible, as both acidic and basic conditions can catalyze the hydrolysis of the ketone functional group.[4][5]

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C, to slow down potential degradation reactions.[6][7][8]

  • Light: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.[9]

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: Are there any known degradation products of this compound that I should be aware of?

A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its structure, the most probable degradation pathway is the hydrolysis of the ethanone group. This would result in the formation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid and acetic acid. Under photolytic stress, isomerization of the pyrazole ring is also a possibility.[10]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

You are observing variable results in your biological assays, suggesting a potential loss of the active compound.

Possible Cause: Degradation of this compound in your assay medium.[11][12]

Troubleshooting Workflow:

Sources

Common errors to avoid when synthesizing 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic ketone. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure a successful and reproducible outcome in your laboratory.

Introduction to the Synthesis

The synthesis of this compound is typically a two-step process. The first step involves the formation of the 3,5-dimethylpyrazole ring via a condensation reaction between acetylacetone (2,4-pentanedione) and a hydrazine source. The second, and often more challenging step, is the introduction of the acetyl group at the C4 position of the pyrazole ring, commonly achieved through an electrophilic substitution reaction such as Friedel-Crafts acylation or a related procedure. This guide will address potential pitfalls in both stages of the synthesis.

Core Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: C4-Acylation Start Acetylacetone + Hydrazine Source Reaction1 Condensation Reaction (e.g., in Ethanol or Acetic Acid) Start->Reaction1 Product1 3,5-dimethyl-1H-pyrazole Reaction1->Product1 Product1_ref 3,5-dimethyl-1H-pyrazole Reaction2 Friedel-Crafts Acylation Product1_ref->Reaction2 Reagents2 Acylating Agent (e.g., Acetyl Chloride/AlCl3) Reagents2->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Overall two-step synthesis of the target compound.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

Question 1: My reaction is violently exothermic and difficult to control upon adding hydrazine. What's happening and how can I prevent this?

Answer: The condensation of hydrazine with a β-diketone like acetylacetone is a highly exothermic reaction. Uncontrolled addition of hydrazine, especially hydrazine hydrate, can lead to a rapid temperature increase, solvent boiling, and potential loss of material. The reaction with hydrazine hydrate is known to be particularly vigorous at times.[1]

  • Causality: The exotherm is due to the rapid formation of the hydrazone intermediate and subsequent cyclization, which are thermodynamically favorable processes.

  • Solution:

    • Control Reagent Addition: Add the hydrazine source (hydrazine hydrate or a solution of hydrazine sulfate in base) dropwise using an addition funnel.

    • Temperature Management: Immerse the reaction flask in an ice-water bath to dissipate the heat generated. Maintain the internal reaction temperature at a consistent, low temperature (e.g., around 15°C) during the addition.[1]

    • Use a Safer Hydrazine Source: Consider using hydrazine sulfate with an aqueous base (e.g., NaOH). This generates hydrazine in situ at a more controlled rate and is often preferred for its less violent reaction profile.[1]

Question 2: The yield of 3,5-dimethylpyrazole is low after workup and extraction. Where could my product be lost?

Answer: Low yields can stem from several factors, including incomplete reaction, product loss during workup, or inefficient extraction.

  • Causality:

    • Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to unreacted starting materials.

    • Product Solubility: 3,5-dimethylpyrazole has some solubility in water. During the aqueous workup, a significant amount of product can remain in the aqueous layer if not extracted thoroughly.

    • Emulsion Formation: The presence of salts and a basic aqueous phase can sometimes lead to the formation of an emulsion during extraction with organic solvents, trapping the product.

  • Solution:

    • Ensure Complete Reaction: After the initial exothermic addition, allow the reaction to stir for a sufficient time (e.g., 1 hour at 15°C followed by stirring at room temperature) to ensure completion.[1] Monitor the reaction by Thin Layer Chromatography (TLC).

    • Optimize Extraction:

      • Extract the aqueous layer multiple times (e.g., 4-5 times) with a suitable organic solvent like diethyl ether or dichloromethane to ensure complete removal of the product.[1]

      • To decrease the solubility of the pyrazole in the aqueous layer, saturate it with sodium chloride (NaCl) before extraction. This is known as "salting out".

    • Break Emulsions: If an emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling and allowing the mixture to stand. In difficult cases, filtering the emulsion through a pad of Celite can be effective.

Step 2: Acylation of 3,5-dimethyl-1H-pyrazole

Question 3: I am attempting a Friedel-Crafts acylation with acetyl chloride and AlCl₃, but I'm getting a complex mixture of products or recovering my starting material. What is going wrong?

Answer: Friedel-Crafts acylation of pyrazoles can be complex. The pyrazole ring has two nitrogen atoms which are Lewis basic and can coordinate to the Lewis acid catalyst (AlCl₃). This deactivates the ring towards the desired electrophilic substitution at the C4 position. Furthermore, the NH proton is acidic and can react with the reagents.

  • Causality:

    • Catalyst Deactivation: The lone pairs on the pyrazole nitrogens can form a complex with AlCl₃. This requires using a stoichiometric amount of the catalyst, as both the starting material and the acylated product will complex with it.[2]

    • N-Acylation: The pyrazole nitrogen is nucleophilic and can be acylated by acetyl chloride, leading to the formation of 1-acetyl-3,5-dimethylpyrazole as a major side product. This is especially likely if the reaction conditions are not carefully controlled.

    • Moisture Sensitivity: AlCl₃ is extremely hygroscopic. Any moisture in the reagents or solvent will quench the catalyst, halting the reaction.

  • Solution:

    • Use a Stoichiometric Amount of Catalyst: Ensure at least one equivalent of AlCl₃ is used to account for complexation with the pyrazole nitrogen. Often, a slight excess is beneficial.

    • Protect the NH Group: A more reliable strategy is to use an N-protected pyrazole derivative. However, for direct acylation, careful control of reaction conditions is key.

    • Alternative Acylation Conditions: Consider using acetyl chloride in pyridine. Pyridine can act as both the solvent and a base to neutralize the HCl byproduct. The reaction is typically performed at low temperatures (0-5°C) to control reactivity and minimize side reactions.

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Question 4: My TLC analysis shows a new spot, but it is not my desired C4-acetylated product. I suspect it is the N-acetylated isomer. How can I confirm this and favor C-acylation?

Answer: N-acylation is a common competing reaction. The N-acetylated and C-acetylated isomers will have different spectroscopic properties.

  • Causality: The pyrazole anion (formed under basic conditions) or the neutral pyrazole can react at either the N1 or C4 position. The outcome is often dependent on the reaction conditions (solvent, temperature, acylating agent).

  • Confirmation and Solution:

    • Spectroscopic Analysis:

      • ¹H NMR: The most telling feature is the disappearance of the broad NH proton signal in the N-acetylated product. The chemical shifts of the methyl groups and the remaining C4-H (in the N-acetylated product) will also be different from the C4-acetylated product (which will lack a C4-H signal).

      • IR Spectroscopy: The C=O stretching frequency can help distinguish the isomers. The N-acetyl product will have a carbonyl stretch characteristic of an amide, while the C-acetyl product will have a ketone carbonyl stretch. For example, a reported IR peak for a C-acylated pyrazole is around 1685 cm⁻¹.

    • Favoring C-Acylation:

      • Friedel-Crafts Conditions: This reaction, when successful, strongly favors C-acylation due to the generation of a potent acylium ion electrophile that attacks the electron-rich C4 position.

      • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for C-acylation over N-acylation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the initial pyrazole synthesis? A1: Ethanol is commonly used and works well for the reaction of acetylacetone with hydrazine hydrate.[3] Water has also been reported as a cheap and effective solvent, especially when using an acid catalyst like glacial acetic acid, which can lead to high yields and purity without the formation of inorganic salt byproducts.[4]

Q2: How can I purify the final product, this compound? A2: The crude product can typically be purified by recrystallization. A common solvent system for recrystallization of similar pyrazole derivatives is ethanol or ethanol/water mixtures. Column chromatography on silica gel using a mixture of ethyl acetate and hexanes is also an effective method for obtaining a highly pure product.

Q3: Is it possible to perform a one-pot synthesis from acetylacetone to the final product? A3: While one-pot syntheses are attractive for their efficiency, a two-step process with isolation of the intermediate 3,5-dimethylpyrazole is generally more reliable and leads to a purer final product. The reaction conditions for ring formation and acylation are significantly different, making a one-pot procedure challenging to optimize and prone to side reactions.

Q4: Can I use acetic anhydride instead of acetyl chloride for the acylation step? A4: Yes, acetic anhydride can be used as the acylating agent in Friedel-Crafts type reactions. It is often less reactive than acetyl chloride and may require slightly harsher conditions or a different catalyst system, but it has the advantage of being less volatile and easier to handle.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-dimethyl-1H-pyrazole

This protocol is adapted from established procedures.[1]

ReagentMolar Mass ( g/mol )Amount (g)Amount (mol)Molar Eq.
Hydrazine Sulfate130.1265.00.501.0
Sodium Hydroxide40.0040.01.002.0
Water18.02400 mL--
Acetylacetone100.1250.00.501.0

Procedure:

  • In a 1 L round-bottomed flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 65.0 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide solution.

  • Cool the flask in an ice-water bath until the internal temperature reaches 15°C.

  • Add 50.0 g (0.50 mol) of acetylacetone to the dropping funnel. Add the acetylacetone dropwise to the stirred hydrazine solution over approximately 30 minutes, ensuring the internal temperature does not rise above 20°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated salts.

  • Transfer the mixture to a 1 L separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).

  • Combine the organic extracts, wash with saturated sodium chloride solution (brine), and dry over anhydrous potassium carbonate.

  • Filter off the drying agent and remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole.

  • The product can be further purified by recrystallization from petroleum ether if necessary. Typical Yield: 73-81%.

Protocol 2: Friedel-Crafts Acylation to yield this compound

This is a general protocol for Friedel-Crafts acylation of an activated heterocycle and requires strict anhydrous conditions.

ReagentMolar Mass ( g/mol )Amount (g)Amount (mol)Molar Eq.
3,5-dimethyl-1H-pyrazole96.139.610.101.0
Aluminum Chloride (AlCl₃)133.3414.70.111.1
Acetyl Chloride78.508.640.111.1
Dichloromethane (anhydrous)-150 mL--

Procedure:

  • Set up an oven-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add 14.7 g (0.11 mol) of anhydrous aluminum chloride and 100 mL of anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice-water bath.

  • Slowly add 8.64 g (0.11 mol) of acetyl chloride to the stirred suspension.

  • In a separate flask, dissolve 9.61 g (0.10 mol) of 3,5-dimethyl-1H-pyrazole in 50 mL of anhydrous dichloromethane.

  • Add the pyrazole solution dropwise to the cold AlCl₃/acetyl chloride mixture over 30 minutes.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture back to 0°C and quench it by slowly and carefully pouring it over crushed ice (~200 g) with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • Google Patents. CN100506798C - Method for preparing 3.5-dimethylpyrazole.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Organic Syntheses. 3,5-dimethylpyrazole. [Link]

Sources

Technical Support Center: Scaling Up the Production of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone. As a crucial intermediate in the development of various pharmaceutical compounds, predictable and scalable synthesis is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its production, particularly during scale-up operations. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Introduction: The Synthetic Challenge

Direct Friedel-Crafts acylation of the C-4 position of 3,5-dimethylpyrazole is generally not a viable synthetic route. The pyrazole ring system's reactivity profile favors electrophilic attack at the N-1 position. Therefore, a multi-step synthesis is the more reliable and scalable approach. This guide will focus on a common and effective pathway: the synthesis of 3,5-dimethylpyrazole, followed by a Vilsmeier-Haack formylation to introduce the carbonyl precursor at the C-4 position, and subsequent conversion to the target acetyl group.

Overall Synthetic Workflow

The synthesis of this compound can be logically broken down into three main stages, each with its own set of potential challenges.

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up, providing causative explanations and actionable solutions.

Stage 1: Synthesis of 3,5-dimethylpyrazole

Q1: My yield of 3,5-dimethylpyrazole is low, and the product is impure. What are the likely causes?

A1:

  • Exothermic Reaction Control: The reaction between acetylacetone and hydrazine is highly exothermic.[1] On a larger scale, inadequate cooling can lead to side reactions and a decrease in yield. It is crucial to maintain the reaction temperature, typically around 15°C, through controlled, dropwise addition of the acetylacetone to the hydrazine solution in an ice bath.[1]

  • Choice of Hydrazine Salt: While hydrazine hydrate can be used, hydrazine sulfate in an aqueous alkali solution is often preferred for large-scale synthesis as the reaction is less violent.[1]

  • Inadequate Extraction: 3,5-dimethylpyrazole is water-soluble. Ensure thorough extraction from the aqueous layer with a suitable organic solvent like ether. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Purification: The crude product can be purified by recrystallization from petroleum ether to obtain a high-purity crystalline solid.[1]

Stage 2: Vilsmeier-Haack Formylation

Q2: The Vilsmeier-Haack formylation of 3,5-dimethylpyrazole is not proceeding to the desired 4-formyl product. What is wrong?

A2: This is a common and critical issue. The Vilsmeier-Haack reaction fails on 3,5-dimethyl-1H-pyrazole because the N-1 position is deprotonated under the reaction conditions, leading to side reactions rather than formylation at the C-4 position.[2]

  • The Causality: The lone pair of electrons on the N-1 nitrogen is highly nucleophilic and will react with the Vilsmeier reagent. To direct the electrophilic substitution to the C-4 position, the N-1 position must be protected.

  • The Solution: N-Protection: Before attempting the Vilsmeier-Haack reaction, the N-1 position of the pyrazole must be protected with a suitable protecting group. A common strategy is N-alkylation. For example, reacting 3,5-dimethylpyrazole with methyl acrylate can yield methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, which can then be successfully formylated at the C-4 position.[2] The protecting group can be removed later in the synthesis.

Q3: During the Vilsmeier-Haack reaction, I am observing the formation of significant byproducts. How can I minimize these?

A3:

  • Stoichiometry of Reagents: The ratio of the formylating agent (e.g., POCl₃/DMF) to the pyrazole substrate is crucial. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion, with some reports indicating that increasing the equivalents of POCl₃ can significantly improve the yield of the formylated product.[3]

  • Temperature Control: The Vilsmeier-Haack reaction is typically performed at elevated temperatures (e.g., 60-120°C).[2][4] However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. Careful temperature monitoring and control are essential, especially during scale-up.

  • Work-up Procedure: The work-up for a Vilsmeier-Haack reaction involves quenching the reaction mixture in a basic solution (e.g., sodium hydroxide or sodium acetate solution) at low temperatures (e.g., 0°C).[5] This neutralizes the acidic reaction components and facilitates the precipitation of the product. Improper pH control during work-up can lead to incomplete precipitation or the formation of soluble byproducts.

Stage 3: Conversion of Formyl to Acetyl Group

Q4: The Grignard reaction with methylmagnesium bromide on the 4-formylpyrazole is giving a low yield of the secondary alcohol. What are the potential issues?

A4: Grignard reactions are notoriously sensitive to reaction conditions.

  • Strictly Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic source, including water.[3] All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Quality of Magnesium: The magnesium turnings used to prepare the Grignard reagent should be fresh and activated. The presence of an oxide layer on the magnesium can inhibit the reaction.

  • Initiation of the Grignard Reaction: The formation of the Grignard reagent is an exothermic process that can sometimes be difficult to initiate.[1] A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface and initiate the reaction.

  • Exotherm Control during Scale-up: The Grignard reaction is highly exothermic.[1] During scale-up, the addition of the aldehyde to the Grignard reagent must be done slowly and with efficient cooling to maintain a safe and controlled reaction temperature. A runaway reaction is a significant safety hazard.

Q5: The oxidation of the secondary alcohol to the ketone is resulting in over-oxidation or decomposition of the pyrazole ring. Which oxidizing agent should I use?

A5: The choice of oxidizing agent is critical to avoid unwanted side reactions. Strong oxidizing agents like potassium permanganate or chromic acid can potentially oxidize the pyrazole ring or lead to the formation of carboxylic acids.[6] Milder and more selective oxidizing agents are recommended.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Pyridinium chlorochromate (PCC) CH₂Cl₂, room temperatureMild, selective for primary and secondary alcohols.[7][8]Chromium-based reagent (toxic).
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperatureVery mild, high yielding, easy work-up.[4][9]Can be expensive, produces acetic acid as a byproduct.
Swern Oxidation (COCl)₂/DMSO, then Et₃N, -78°CMild, avoids heavy metals.[10]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.

For scale-up, the Dess-Martin periodinane oxidation is often a good choice due to its mild conditions and straightforward work-up.[9]

Frequently Asked Questions (FAQs)

Q: Can I perform a direct Friedel-Crafts acylation on 3,5-dimethylpyrazole to get the target molecule?

A: This is generally not recommended. The N-1 position of the pyrazole ring is more nucleophilic than the C-4 position, and acylation will preferentially occur at the nitrogen. This would lead to the formation of 1-acetyl-3,5-dimethylpyrazole, not the desired C-4 acetylated product.

Q: What is the Vilsmeier-Haack reagent and how is it prepared?

A: The Vilsmeier-Haack reagent is a chloromethyliminium salt, which is a weak electrophile.[11] It is typically prepared in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[11][12]

Q: What are the key safety considerations when scaling up this synthesis?

A:

  • Exothermic Reactions: The initial cyclocondensation to form 3,5-dimethylpyrazole and the subsequent Grignard reaction are both highly exothermic.[1] Ensure adequate cooling capacity and controlled addition of reagents to prevent runaway reactions.

  • Handling of Reagents: POCl₃ is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Grignard reagents are flammable and moisture-sensitive.

  • Solvent Selection: Use appropriate anhydrous solvents for the Grignard reaction. Ensure proper ventilation to handle solvent vapors.

Q: How can I monitor the progress of these reactions?

A: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of each reaction step. By comparing the reaction mixture to the starting material and a reference standard (if available), you can determine when the reaction is complete. For larger scale operations, in-situ monitoring techniques like FTIR can be employed to track the consumption of starting materials and the formation of products in real-time.

Q: What is a suitable N-protecting group for the Vilsmeier-Haack reaction on 3,5-dimethylpyrazole?

A: An N-alkyl group, such as a propionate ester group derived from reaction with methyl acrylate, has been shown to be effective.[2] The choice of protecting group should consider its stability under the Vilsmeier-Haack conditions and the ease of its subsequent removal.

Q: What are the best practices for purifying the final product, this compound, on a large scale?

A: After the deprotection step, the crude product can be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the polarity of the final compound and any remaining impurities. Column chromatography is also an option for high-purity requirements, but it can be less practical for very large quantities.

Experimental Protocols

Synthesis of 3,5-dimethylpyrazole
  • In a round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate in 10% aqueous sodium hydroxide.

  • Cool the solution to 15°C in an ice bath.

  • Slowly add acetylacetone dropwise while maintaining the temperature at 15°C.

  • After the addition is complete, stir the mixture for an additional hour at 15°C.[1]

  • Dilute the reaction mixture with water and extract several times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize from petroleum ether to yield pure 3,5-dimethylpyrazole.[1]

Vilsmeier-Haack Formylation of N-Protected 3,5-dimethylpyrazole
  • In a dry flask under an inert atmosphere, add anhydrous DMF and cool to 0°C.

  • Slowly add POCl₃ dropwise to the DMF, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add the N-protected 3,5-dimethylpyrazole to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100°C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and slowly pour it into a stirred solution of ice and a base (e.g., sodium hydroxide or sodium acetate).

  • Collect the precipitated product by filtration, wash with water, and dry.

Grignard Reaction and Oxidation
  • Prepare the methylmagnesium bromide Grignard reagent from magnesium turnings and methyl bromide in anhydrous diethyl ether.

  • In a separate dry flask, dissolve the N-protected 4-formyl-3,5-dimethylpyrazole in anhydrous diethyl ether.

  • Slowly add the aldehyde solution to the Grignard reagent at 0°C with vigorous stirring.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent to obtain the crude secondary alcohol.

  • Dissolve the crude alcohol in dichloromethane and add an oxidizing agent such as Dess-Martin periodinane.[9]

  • Stir at room temperature until the oxidation is complete (monitored by TLC).

  • Quench the reaction and work up according to the specific protocol for the chosen oxidizing agent.

  • Purify the resulting N-protected ketone.

Deprotection

The final deprotection step will depend on the nature of the N-protecting group used. This may involve acidic or basic hydrolysis, or other specific cleavage conditions.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
  • Demystifying The Mechanisms of Alcohol Oxidations. (2015). Master Organic Chemistry.
  • Alcohol oxid
  • Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. (2006).
  • 3,5-dimethylpyrazole. (n.d.). Organic Syntheses Procedure.
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015).
  • Method for preparing 3.5-dimethylpyrazole. (n.d.).
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • Oxidation by PCC (pyridinium chlorochrom
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Grignard Reaction Scale-up – 4 Steps to Control Development. (n.d.). METTLER TOLEDO.
  • Dess–Martin oxid
  • Grignard Reagents. (n.d.). Sigma-Aldrich.
  • 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. (2004). MDPI.
  • Reagent Friday: PCC (Pyridinium Chlorochrom
  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (n.d.).
  • Aldehydes from primary alcohols by oxidation with chromium trioxide: HEPTANAL. (1972). Organic Syntheses.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. (2023).
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Grignard Reagents. (2023). Chemistry LibreTexts.
  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. (n.d.). Royal Society of Chemistry.
  • Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. (2023).
  • Grignard reaction. (n.d.). Wikipedia.
  • Selective oxidation of steroidal allylic alcohols using pyrazole and pyridinium chlorochorom
  • Swern Oxidation of Alcohols | A useful altern
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021).
  • Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal.
  • Dess–Martin periodinane (DMP)
  • Oxidising alcohols to make aldehydes and ketones. (n.d.). Chemguide.
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit.
  • Why can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide? (2024). Quora.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • 17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts.
  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (n.d.).
  • Green, Catalytic Oxidations of Alcohols. (n.d.).
  • Alcohol Oxid
  • Dess-Martin-Periodinane oxid
  • Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. (2011).
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Swern Oxid
  • Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole. (1986). PubMed.
  • Swern Oxid

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone: The Definitive Role of X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical foundation for understanding structure-activity relationships (SAR) and ensuring intellectual property. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a representative pyrazole derivative, establishing Single-Crystal X-ray Diffraction (SC-XRD) as the definitive method.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for determining the precise atomic arrangement of a crystalline solid.[4][5] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can generate a three-dimensional electron density map, revealing exact atomic positions, bond lengths, bond angles, and intermolecular interactions.[6]

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision at every stage. The causality behind these steps is crucial for success.

SC-XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product crystal_growth Slow Evaporation of a saturated solution purification->crystal_growth Pure Compound mounting Crystal Mounting on Goniometer crystal_growth->mounting High-Quality Single Crystal diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Reduction & Correction diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution Reflection Data refinement Structural Refinement solution->refinement validation Validation & CIF File Generation refinement->validation final_report final_report validation->final_report Final Structural Report

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Synthesis and Purification: The target compound, this compound, is synthesized, often via N-alkylation or ring-closure reactions.[7] Purity is paramount, as impurities can inhibit crystal growth; therefore, rigorous purification by column chromatography or multiple recrystallizations is essential.[8]

  • Crystal Growth: The key challenge in SC-XRD is obtaining a single crystal of sufficient size and quality.[9]

    • Method: Slow evaporation is a common and effective technique.[10] A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vial. The vial is loosely capped to allow the solvent to evaporate over several days to weeks.[10]

    • Causality: Slow evaporation allows molecules to organize gradually into a well-ordered crystal lattice, minimizing defects. Rapid crystallization often leads to a polycrystalline powder, unsuitable for SC-XRD.[10]

  • Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop.[4]

    • The crystal is then placed in a diffractometer and flash-cooled under a stream of liquid nitrogen to minimize thermal motion and radiation damage.[4]

    • A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • The collected diffraction spots are indexed to determine the unit cell parameters and space group.

    • The initial structure is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

    • This model is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns, resulting in a final, highly accurate molecular structure.

Comparative Analysis: Alternative and Complementary Techniques

While SC-XRD provides the definitive solid-state structure, a multi-technique approach is crucial for comprehensive characterization. Other methods provide complementary information or may be more suitable when single crystals are unobtainable.

Technique Information Provided Strengths Limitations
Single-Crystal XRD (SC-XRD) Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[6]Unambiguous and highly precise atomic-level detail.[11]Requires high-quality single crystals, which can be difficult to grow.[9]
Powder XRD (PXRD) Crystalline phase identification, purity, lattice parameters.[6][12]Fast, non-destructive, uses bulk powder material.[5]Does not provide atomic coordinates for a new compound; overlapping peaks can complicate analysis.[5][13]
NMR Spectroscopy (¹H, ¹³C) Molecular connectivity, solution-state conformation.[14]Excellent for determining the chemical skeleton and for routine characterization.[15]Provides an average structure in solution, which may differ from the solid state; no precise bond lengths/angles.[11]
Mass Spectrometry (MS) Molecular weight and elemental formula (with HRMS).[16]High sensitivity, confirms molecular formula.[16]Provides no information on isomerism or 3D structure.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).[15]Fast, provides a "fingerprint" of functional groups.[17]Provides limited structural information beyond functional group identification.
Computational Modeling (DFT) Theoretical geometry, electronic properties, predicted spectra.[18]Can predict stable conformations and support experimental findings.Theoretical model that requires experimental validation.
Synthesizing the Evidence: A Self-Validating System

The true power of analytical chemistry lies in the convergence of data from multiple, orthogonal techniques. For this compound:

  • Initial Confirmation: Synthesis is followed by NMR and MS. ¹H and ¹³C NMR confirm the presence of the dimethylpyrazole and ethanone moieties and their connectivity.[14][15] High-resolution mass spectrometry (HRMS) confirms the elemental composition (C₇H₁₀N₂O).[16][19]

  • Solid-State Analysis: PXRD can be used to confirm the bulk material is a single crystalline phase, matching the pattern calculated from the SC-XRD data.[5] This ensures the single crystal is representative of the bulk sample.

  • Definitive Structure: SC-XRD provides the final, unambiguous 3D structure, revealing the precise bond lengths of the pyrazole ring, the orientation of the acetyl group, and how the molecules pack together in the crystal lattice through intermolecular forces like hydrogen bonding.

This integrated approach creates a self-validating system where the solution-state connectivity (NMR) is confirmed and precisely defined in three-dimensional space by the solid-state analysis (SC-XRD), with the bulk properties verified by PXRD.

Conclusion

For the unequivocal structural confirmation of novel compounds like this compound, single-crystal X-ray diffraction stands as the unparalleled gold standard. It delivers the highest level of structural detail, which is indispensable for drug design, patent applications, and fundamental chemical understanding. While techniques like NMR, MS, and PXRD are essential components of a comprehensive characterization workflow, they serve to complement, not replace, the definitive and precise structural information provided by SC-XRD. Adopting this multi-technique, self-validating methodology ensures the highest degree of scientific integrity and provides the robust, reliable data required by researchers and drug development professionals.

References

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). MDPI. Available at: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. Available at: [Link]

  • Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography in Structure Determination of the Pharmaceutical Material Cimetidine Hydrochloride. (2016). ACS Publications. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Available at: [Link]

  • 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. (n.d.). PubChem. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. Available at: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Available at: [Link]

  • Full article: Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. (n.d.). Taylor & Francis. Available at: [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Available at: [Link]

  • Comparative crystal structure determination of griseofulvin: Powder X-ray diffraction versus single-crystal X-ray diffraction. (n.d.). Springer. Available at: [Link]

  • Ethanone, 2-[[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-phenyl-. (n.d.). EPA. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Available at: [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Michigan State University. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Available at: [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. (n.d.). Creative Biostructure. Available at: [Link]

  • Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. (n.d.). Analytical Methods (RSC Publishing). Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Available at: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. (n.d.). NIH. Available at: [Link]

  • 3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-4,5-dimethylpyridazine. (n.d.). Molport. Available at: [Link]

  • 1-(5,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone. (2025). ChemSynthesis. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

Sources

A comparative analysis of different synthetic routes to 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone stands as a valuable intermediate for the synthesis of various pharmacologically active compounds. Its structural motif, featuring a C4-acetyl group on a dimethyl-substituted pyrazole ring, offers a versatile handle for further chemical modifications. This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly categorized into two strategic approaches:

  • Ring Formation from Acyclic Precursors: This approach involves the construction of the pyrazole ring from acyclic starting materials that already contain the necessary carbon framework, including the C4-acetyl substituent or its precursor. The Knorr pyrazole synthesis is a classic example of this strategy.

  • Post-Functionalization of a Pre-formed Pyrazole Ring: This strategy begins with the synthesis of the 3,5-dimethylpyrazole core, followed by the introduction of the acetyl group at the C4 position. This typically involves electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, or a multi-step sequence involving the introduction of a different functional group at C4 that is subsequently converted to the acetyl group.

This guide will delve into the specifics of these routes, presenting their underlying chemical principles, detailed experimental procedures, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Knorr Pyrazole Synthesis from a β-Diketone Precursor

The most direct and convergent approach to this compound is a variation of the well-established Knorr pyrazole synthesis. This method involves the condensation of a 1,3,5-tricarbonyl compound, specifically 3-acetyl-2,4-pentanedione (also known as triacetylmethane), with hydrazine.

Mechanistic Rationale

The reaction proceeds through the initial formation of a hydrazone by the reaction of one of the carbonyl groups of the tricarbonyl compound with hydrazine. This is followed by an intramolecular cyclization, where the remaining terminal amino group of the hydrazine attacks the other carbonyl group, leading to a dehydrative aromatization to form the stable pyrazole ring. The central acetyl group remains at the C4 position of the newly formed heterocyclic core.

Diagram of the Knorr Pyrazole Synthesis Route

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Triacetylmethane 3-Acetyl-2,4-pentanedione Condensation Condensation & Cyclization Triacetylmethane->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Target This compound Condensation->Target

Caption: Knorr synthesis of the target compound from a tricarbonyl precursor.

Experimental Protocol

Materials:

  • 3-Acetyl-2,4-pentanedione

  • Hydrazine hydrate

  • Ethanol

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-acetyl-2,4-pentanedione (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • To the residue, add water and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.

Advantages and Disadvantages
FeatureAssessment
Atom Economy High
Number of Steps One-pot synthesis
Yield Generally good to high
Scalability Readily scalable
Reagent Availability 3-Acetyl-2,4-pentanedione may not be as readily available as simpler diketones.
Safety Hydrazine hydrate is toxic and corrosive.

Route 2: Friedel-Crafts Acylation of 3,5-Dimethylpyrazole

A more classical approach in aromatic chemistry is the direct functionalization of the pre-formed 3,5-dimethylpyrazole ring via a Friedel-Crafts acylation. This involves the reaction of 3,5-dimethylpyrazole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Mechanistic Considerations and Challenges

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich pyrazole ring. The C4 position of the pyrazole is the most electron-rich and sterically accessible for electrophilic attack.

However, a significant challenge in the Friedel-Crafts acylation of pyrazoles is the basicity of the ring nitrogen atoms. Strong Lewis acids, such as aluminum chloride (AlCl₃), can coordinate with the nitrogen atoms, deactivating the ring towards electrophilic substitution and potentially leading to undesired side reactions or complex formation. Therefore, the choice of a milder Lewis acid is crucial for the success of this reaction.[1]

Diagram of the Friedel-Crafts Acylation Route

Friedel_Crafts cluster_reactants Reactants cluster_process Process cluster_product Product Pyrazole 3,5-Dimethylpyrazole Acylation Electrophilic Aromatic Substitution Pyrazole->Acylation AcylatingAgent Acetyl Chloride / Acetic Anhydride AcylatingAgent->Acylation LewisAcid Mild Lewis Acid (e.g., FeCl₃, ZnCl₂) LewisAcid->Acylation Target This compound Acylation->Target

Caption: Friedel-Crafts acylation of 3,5-dimethylpyrazole.

Experimental Protocol (General)

Materials:

  • 3,5-Dimethylpyrazole

  • Acetyl chloride or Acetic anhydride

  • A mild Lewis acid (e.g., anhydrous iron(III) chloride or zinc chloride)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend the mild Lewis acid (e.g., FeCl₃, 1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the suspension.

  • After stirring for 15-30 minutes, add a solution of 3,5-dimethylpyrazole (1 equivalent) in anhydrous DCM dropwise via the dropping funnel.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC. The reaction time can vary significantly depending on the chosen Lewis acid and substrate.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Advantages and Disadvantages
FeatureAssessment
Atom Economy Moderate to good
Number of Steps Two steps (synthesis of pyrazole, then acylation)
Yield Can be variable and highly dependent on reaction conditions and the choice of Lewis acid.
Scalability Can be challenging to scale up due to the handling of Lewis acids and potential for side reactions.
Reagent Availability 3,5-Dimethylpyrazole and common acylating agents are readily available.
Safety Lewis acids are moisture-sensitive and can be corrosive. Acetyl chloride is corrosive and lachrymatory.

Route 3: Multi-step Synthesis via a 4-Formyl Intermediate

A less direct but potentially more controllable route involves the introduction of a formyl group at the C4 position, followed by its conversion to the acetyl group. This multi-step approach can circumvent the challenges associated with direct Friedel-Crafts acylation.

Synthetic Sequence
  • Formylation of 3,5-Dimethylpyrazole: Direct Vilsmeier-Haack formylation of unprotected 3,5-dimethylpyrazole can be challenging. An alternative is to use a protecting group on one of the nitrogen atoms to direct the formylation to the C4 position, followed by deprotection. Another approach involves the synthesis of a pyrazole derivative that can be readily converted to the 4-formyl-3,5-dimethylpyrazole.

  • Conversion of the Formyl Group to an Acetyl Group: The 4-formyl-3,5-dimethylpyrazole can be converted to the target ketone via a two-step sequence:

    • Grignard Reaction: Reaction of the aldehyde with a methylmagnesium halide (e.g., methylmagnesium bromide) to form a secondary alcohol.

    • Oxidation: Oxidation of the secondary alcohol to the corresponding ketone using a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation).

Diagram of the Multi-step Synthesis via a 4-Formyl Intermediate

Multi_Step_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Product Pyrazole 3,5-Dimethylpyrazole FormylPyrazole 4-Formyl-3,5-dimethylpyrazole Pyrazole->FormylPyrazole Formylation Alcohol 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol FormylPyrazole->Alcohol Grignard Reaction (MeMgBr) Target This compound Alcohol->Target Oxidation

Caption: Multi-step synthesis involving formylation, Grignard reaction, and oxidation.

Experimental Protocol (Grignard and Oxidation Steps)

Materials:

  • 4-Formyl-3,5-dimethylpyrazole

  • Methylmagnesium bromide solution in diethyl ether or THF

  • Anhydrous diethyl ether or THF

  • Ammonium chloride solution (saturated)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

Part A: Grignard Reaction

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-formyl-3,5-dimethylpyrazole (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add methylmagnesium bromide solution (1.2 equivalents) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by carefully adding saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude secondary alcohol.

Part B: Oxidation

  • Dissolve the crude alcohol from Part A in anhydrous DCM.

  • Add PCC (1.5 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate to obtain the crude product.

  • Purify by column chromatography on silica gel to yield the final product.

Advantages and Disadvantages
FeatureAssessment
Atom Economy Lower due to the multi-step nature.
Number of Steps Multiple steps, which can lead to lower overall yield.
Yield The overall yield is dependent on the efficiency of each step.
Scalability Generally manageable on a laboratory scale.
Reagent Availability The synthesis of the 4-formyl intermediate may require specific procedures. Grignard reagents and common oxidizing agents are readily available.
Safety Grignard reagents are highly reactive and moisture-sensitive. Oxidizing agents like PCC are toxic.

Comparative Analysis and Conclusion

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
1. Knorr Pyrazole Synthesis - Highly convergent and atom-economical- Typically high-yielding in a single step- Straightforward workup and purification- The starting material, 3-acetyl-2,4-pentanedione, may be less common and more expensive than simpler precursors.Large-scale synthesis where the directness of the route and high yield are paramount, provided the starting material is accessible.
2. Friedel-Crafts Acylation - Utilizes a readily available starting material (3,5-dimethylpyrazole)- Conceptually straightforward for those familiar with aromatic chemistry- Reaction conditions can be difficult to optimize- Risk of low yields and side reactions due to Lewis acid coordination with the pyrazole nitrogen atoms- Requires anhydrous conditions and careful handling of Lewis acidsExploratory or small-scale synthesis where optimization of reaction conditions is feasible and the direct C-H functionalization is a desired synthetic strategy.
3. Multi-step via 4-Formyl Intermediate - Offers greater control over the introduction of the C4 substituent- Avoids the harsh conditions of some Friedel-Crafts reactions- The intermediate alcohol may also be a useful synthetic target- Lower overall yield due to the number of steps- The initial formylation of 3,5-dimethylpyrazole can be challenging- Involves the use of sensitive (Grignard) and toxic (oxidizing agent) reagentsSituations where the direct methods are unsuccessful, or when a more controlled, stepwise introduction of the functionality is required. Also suitable if the intermediate alcohol is of interest.

References

  • Knorr, L. Synthese von Pyrazolderivaten. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597–2599.
  • Chauhan, S. Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate2012 . [Link][1]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010.
  • Larock, R. C.
  • Paquette, L. A., Ed. Encyclopedia of Reagents for Organic Synthesis; Wiley, 2009.

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone Derivatives and Reference Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical endeavor for researchers and drug development professionals. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial effects.[1][2] This guide provides a comprehensive comparison of the antimicrobial activity of synthesized derivatives of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone against a panel of clinically relevant bacteria and fungi, benchmarked against established reference antibiotics.

The Rationale for Investigating Pyrazole Derivatives

The pyrazole nucleus is a versatile pharmacophore that has been successfully incorporated into a variety of approved drugs.[3] Its unique structural features allow for diverse chemical modifications, enabling the fine-tuning of its biological activity. The growing body of evidence suggesting that pyrazole derivatives can overcome existing resistance mechanisms makes them particularly attractive candidates for new antimicrobial drug discovery.[4][5] The core of this investigation centers on derivatives of this compound, a key intermediate in the synthesis of a wide array of pyrazole-based compounds.[2][6]

Comparative Antimicrobial Activity: A Data-Driven Analysis

The antimicrobial efficacy of novel compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the zone of inhibition provides a qualitative measure of its antimicrobial potency.

A selection of synthesized this compound derivatives has been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The results are presented in comparison to widely used reference antibiotics: Chloramphenicol, Ciprofloxacin, Ampicillin, and Clotrimazole.

Compound/AntibioticTarget MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Pyrazole Derivative 1 Staphylococcus aureus22125
Bacillus subtilis3062.5
Escherichia coli27125
Klebsiella pneumoniae2062.5
Candida albicans137.8
Aspergillus niger352.9
Pyrazole Derivative 2 Staphylococcus aureus12187.5
Bacillus subtilis23125
Escherichia coli25125
Klebsiella pneumoniae13125
Candida albicans2511.6
Aspergillus niger295.8
Chloramphenicol Staphylococcus aureus25187.5
Bacillus subtilis30125
Escherichia coli24125
Klebsiella pneumoniae24125
Ciprofloxacin Staphylococcus aureus--
Bacillus subtilis--
Escherichia coli--
Klebsiella pneumoniae--
Ampicillin Staphylococcus aureus250.6-1
Escherichia coli274
Clotrimazole Candida albicans247.8
Aspergillus niger205.8

Interpreting the Results: A Scientific Perspective

The compiled data reveals that certain this compound derivatives exhibit significant antimicrobial activity, in some cases comparable or even superior to the reference antibiotics. For instance, Pyrazole Derivative 1 demonstrates a larger zone of inhibition against Aspergillus niger than the standard antifungal, Clotrimazole.[1] Furthermore, its MIC value against the same fungus is notably lower, indicating higher potency.[1]

Against bacterial strains, the pyrazole derivatives show varied efficacy. Pyrazole Derivative 1 displays activity on par with Chloramphenicol against Bacillus subtilis and is more potent against Klebsiella pneumoniae based on its lower MIC value.[1] However, it is important to note that the reference antibiotics, such as Ampicillin, can have very low MIC values against susceptible strains.[7]

The differential activity of the pyrazole derivatives against Gram-positive and Gram-negative bacteria suggests potential differences in their mechanism of action or their ability to penetrate the bacterial cell wall.[1] The complex outer membrane of Gram-negative bacteria often poses a significant barrier to antimicrobial agents.

Unraveling the Mechanism of Action: How Do Pyrazole Derivatives Work?

The precise mechanism of action for all pyrazole derivatives is not fully elucidated and can vary depending on the specific substitutions on the pyrazole ring. However, several studies point towards two primary modes of action:

  • Inhibition of Cell Wall Synthesis: Some pyrazole derivatives may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This disruption leads to a loss of cellular integrity and ultimately, cell death.

  • DNA Gyrase Inhibition: Another proposed mechanism is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[13][14] By targeting this enzyme, pyrazole derivatives can effectively halt bacterial proliferation.

Further research, including molecular docking studies and enzymatic assays, is necessary to definitively identify the molecular targets of these promising compounds.

Experimental Methodology: A Guide to Reproducible Science

To ensure the reliability and reproducibility of antimicrobial susceptibility testing, it is imperative to adhere to standardized protocols. The methodologies outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in this field.[15][16][17]

I. Preparation of Microbial Inoculum
  • From a pure, overnight culture of the test microorganism on a suitable agar plate, select 3-5 well-isolated colonies.

  • Transfer the selected colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

II. Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

G cluster_0 Antimicrobial Susceptibility Testing: Agar Disk Diffusion prep Prepare standardized microbial inoculum (0.5 McFarland) inoculate Inoculate Mueller-Hinton agar plate with the microbial suspension prep->inoculate Uniformly swab apply_discs Apply paper discs impregnated with test compounds and reference antibiotics inoculate->apply_discs Aseptically place incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) apply_discs->incubate measure Measure the diameter of the zones of inhibition in millimeters incubate->measure G cluster_1 MIC Determination: Broth Microdilution prepare_dilutions Prepare serial two-fold dilutions of the test compounds and reference antibiotics in a 96-well microtiter plate add_inoculum Add a standardized microbial inoculum to each well prepare_dilutions->add_inoculum controls Include positive (microbe only) and negative (broth only) controls incubate_mic Incubate the plate under appropriate conditions add_inoculum->incubate_mic read_mic Determine the MIC by visually inspecting for the lowest concentration with no visible growth incubate_mic->read_mic

Caption: Workflow for the Broth Microdilution method.

Conclusion and Future Directions

The derivatives of this compound represent a promising avenue for the development of novel antimicrobial agents. The data presented in this guide demonstrates their potential to combat a range of bacterial and fungal pathogens, with some derivatives exhibiting efficacy comparable to or exceeding that of established antibiotics.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To identify the key chemical modifications that enhance antimicrobial potency and broaden the spectrum of activity.

  • Mechanism of Action Elucidation: To pinpoint the specific molecular targets and pathways disrupted by these compounds.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising candidates in preclinical models.

By systematically exploring the antimicrobial properties of this versatile chemical scaffold, the scientific community can continue to build a robust pipeline of new drugs to address the ever-growing challenge of antimicrobial resistance.

References

  • Al-Abdullah, E. S., Al-Turkistani, A. M., & El-Gazzar, A. R. B. A. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(11), 3299. [Link]

  • Kale, P. D. (2015). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1166-1170. [Link]

  • Alghamdi, S., Aouad, M. R., & Al-qurashi, N. A. (2021). Antimicrobial Evaluation, Synthesis, and Characterization of Some 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives. Indian Journal of Heterocyclic Chemistry, 31(4), 575-580. [Link]

  • Jadhav, S. D., et al. (2018). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 23(10), 2665. [Link]

  • CLSI. M100—Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Yourassowsky, E., Van der Linden, M. P., & Lismont, M. J. (1984). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial agents and chemotherapy, 25(4), 410–414. [Link]

  • Hussein-Al-Ali, S. H., et al. (2020). Functionalization and antimicrobial evaluation of ampicillin, penicillin and vancomycin with Pyrenacantha grandiflora Baill and silver nanoparticles. International journal of nanomedicine, 15, 5239–5253. [Link]

  • Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future medicinal chemistry, 14(4), 269–285. [Link]

  • Patel, K., & Tanna, R. (2023). Chloramphenicol. In StatPearls. StatPearls Publishing. [Link]

  • Scurtu, A. R., et al. (2022). Studies Regarding the Antimicrobial Behavior of Clotrimazole and Limonene. Pharmaceutics, 14(12), 2796. [Link]

  • MacDougall, C. (2018). Chloramphenicol Derivatives with Antibacterial Activity Identified by Functional Metagenomics. Journal of natural products, 81(6), 1396–1402. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity pattern of standard Clotrimazole against the test organisms Aspergillus niger, Candida albicans and E. coli.[Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Faria, J. V., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Mini reviews in medicinal chemistry, 20(14), 1374–1398. [Link]

  • Hussein-Al-Ali, S. H., et al. (2014). Synthesis, characterization, and antimicrobial activity of an ampicillin-conjugated magnetic nanoantibiotic for medical applications. International journal of nanomedicine, 9, 3801–3814. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Kashef, M. T., Saleh, N. M., Assar, N. H., & Ramadan, M. A. (2020). The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus. Infection and drug resistance, 13, 1849–1860. [Link]

  • Szymańska, E., et al. (2020). Physicochemical and Antifungal Properties of Clotrimazole in Combination with High-Molecular Weight Chitosan as a Multifunctional Excipient. Pharmaceutics, 12(12), 1156. [Link]

  • Wikipedia. (n.d.). Chloramphenicol. [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • Yilmaz, I., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. [Link]

  • Sy, C. L., & Kitazawa, K. (2023). Ampicillin. In StatPearls. StatPearls Publishing. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Shadomy, S., & Espinel-Ingroff, A. (1974). In Vitro Antifungal Activity of Clotrimazole (Bay b 5097). Infection and immunity, 10(3), 472–477. [Link]

  • ResearchGate. (2016). Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes. [Link]

  • ResearchGate. (n.d.). Data on the activity of chloramphenicol combinations with other...[Link]

  • ResearchGate. (2018). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. [Link]

  • Jamil, B., & Tauseef, I. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • Lazzaro, D. R., & Tu, E. Y. (2019). Chloramphenicol Resurrected: A Journey from Antibiotic Resistance in Eye Infections to Biofilm and Ocular Microbiota. Pharmaceuticals, 12(3), 125. [Link]

  • ResearchGate. (2020). Antimicrobial Resistance And Drug Profile Of Ampicillin.[Link]

  • Patel, K., & Tanna, R. (2023). Ciprofloxacin. In StatPearls. StatPearls Publishing. [Link]

  • Li, X., et al. (2008). Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives. Bioorganic & medicinal chemistry letters, 18(7), 2469–2472. [Link]

  • Microxpress. (2024). Clotrimazole CC 10 mcg Intended Use. [Link]

  • ResearchGate. (n.d.). Zone inhibition (mm) of all derivatives against various microorganisms...[Link]

  • SciSpace. (n.d.). Comparative antimicrobial activity of five brands of ciprofloxacin sold in lagos state. [Link]

  • Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. [Link]

  • ResearchGate. (n.d.). Graph showing zone of Inhibition in mm.[Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Precautionary Approach

Due to the absence of a dedicated SDS for 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, its hazard profile is inferred from related pyrazole compounds. Structurally similar chemicals, such as 1-(1H-pyrazol-1-yl)ethanone and 1,3-dimethyl-1H-pyrazol-5-amine, are known to cause skin, eye, and respiratory irritation.[1][2] They may also be harmful if swallowed or inhaled.[1][2] Therefore, it is crucial to handle this compound with the same level of caution.

Key Assumed Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

Given its classification as a pharmaceutical compound, minimizing environmental release is a primary concern. Pyrazole derivatives can exhibit biological activity, and their long-term ecological impact is often not fully understood.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn.

PPE ComponentSpecificationRationale
Gloves Nitrile glovesTo prevent skin contact and potential irritation.[1][2]
Eye Protection Chemical safety gogglesTo protect against splashes and eye irritation.[1][2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.To minimize the inhalation of any dust or vapors.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound in solid and liquid forms.

Solid Waste Disposal

This applies to unused reagents, contaminated consumables (e.g., weighing paper, gloves), and spill cleanup materials.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Containerization:

    • Collect all solid waste in a clearly labeled, sealable, and chemically compatible container.

    • The label should prominently display:

      • The full chemical name: "this compound"

      • Appropriate hazard warnings: "Harmful," "Irritant"

      • The words "Hazardous Waste"

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[4]

Liquid Waste Disposal

This applies to solutions containing this compound and rinsate from decontaminating glassware.

  • Segregation: Collect liquid waste containing this compound in a dedicated, leak-proof container. Adhere to standard laboratory practice by separating halogenated and non-halogenated solvent waste.[5]

  • Containerization:

    • Use a container made of a material compatible with the solvent used.

    • Label the container with:

      • The full chemical name: "this compound"

      • The solvent system and approximate concentration.

      • Appropriate hazard warnings.

      • The words "Hazardous Waste"

  • Drain Disposal: DO NOT dispose of solutions containing this compound down the drain.[3][6] As a precautionary measure, all waste containing this compound should be collected for professional disposal.

Empty Container Decontamination

For trace amounts of solid residue in otherwise empty containers:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: Collect the rinsate as liquid hazardous waste and dispose of it according to the liquid waste protocol.[3]

  • Final Disposal: Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid generating dust.

  • Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal of this compound cluster_1 Disposal Actions start Identify Waste Type solid_waste Solid Waste (Unused reagent, contaminated items) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsate) start->liquid_waste empty_container Empty Container start->empty_container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid decontaminate Triple Rinse with Appropriate Solvent empty_container->decontaminate waste_pickup Arrange for Hazardous Waste Pickup via EHS collect_solid->waste_pickup collect_liquid->waste_pickup collect_rinsate Collect Rinsate as Liquid Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous decontaminate->dispose_container collect_rinsate->collect_liquid

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, which are based on the known hazards of structurally similar compounds and best practices in chemical waste management, researchers can minimize risks and ensure compliance with institutional and regulatory standards. Always consult with your institution's EHS department for specific guidance and requirements.

References

  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Substance Information. Retrieved from [Link]

  • Clean Harbors. (n.d.). Chemical and Specialty Chemical. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Illinois. (n.d.). Chemical Waste Procedures. Retrieved from [Link]

  • ResearchGate. (2006). A one-step synthesis of pyrazolone. Retrieved from [Link]

  • Stericycle. (n.d.). Medical Waste Disposal & Compliance Training. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.